molecular formula C9H11NO2 B7847694 3-(Ethylamino)benzoic acid

3-(Ethylamino)benzoic acid

Cat. No.: B7847694
M. Wt: 165.19 g/mol
InChI Key: GKEIWXKNDYYAHK-UHFFFAOYSA-N
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Description

3-(Ethylamino)benzoic acid is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound features both a carboxylic acid and an ethylamino group on a benzene ring, making it a valuable multi-functional intermediate in medicinal chemistry and chemical synthesis . Researchers utilize this scaffold as a building block for the development of more complex molecules, including active pharmaceutical ingredients (APIs) and novel chemical entities. Its derivative, 3-(Ethylamino)benzoic acid hydrochloride (CAS 2375271-47-7), is also available for specialized research applications . As a meta-substituted aniline, it serves as a key precursor in the synthesis of various compounds. Potential research applications include its use in developing small molecule inhibitors, fluorescent probes, and as a ligand in coordination chemistry. The presence of multiple functional groups allows for diverse chemical modifications, enabling structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(ethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-10-8-5-3-4-7(6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEIWXKNDYYAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 3-(Ethylamino)benzoic Acid in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Ethylamino)benzoic acid, a crucial parameter for researchers, scientists, and professionals in drug development. By synthesizing theoretical principles with actionable experimental protocols, this document serves as an essential resource for understanding and applying the solubility data of this compound in various laboratory and industrial settings.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the bioavailability, formulation, and efficacy of active pharmaceutical ingredients (APIs). For a molecule like 3-(Ethylamino)benzoic acid, which possesses both acidic and basic functionalities, its solubility profile is complex and highly dependent on the nature of the solvent system. An in-depth understanding of its behavior in both aqueous and organic media is paramount for its successful application in research and development, from synthetic workups and purification to formulation and drug delivery.

This guide will delve into the theoretical underpinnings of 3-(Ethylamino)benzoic acid's solubility, provide a predictive analysis of its behavior in various solvents, and present a detailed, field-proven experimental protocol for its quantitative determination.

Physicochemical Properties of 3-(Ethylamino)benzoic Acid

A thorough understanding of the molecular structure and physicochemical properties of 3-(Ethylamino)benzoic acid is the foundation for predicting its solubility.

Molecular Structure:

Caption: Molecular structure of 3-(Ethylamino)benzoic acid.

The molecule consists of a benzoic acid core substituted with an ethylamino group at the meta-position. This structure imparts amphoteric properties, with the carboxylic acid group acting as a proton donor (acidic) and the secondary amine as a proton acceptor (basic).

PropertyPredicted ValueSource
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
XLogP31.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
pKa (Carboxylic Acid)~4.14Predicted
pKa (Ethylammonium)~4.95Predicted

Disclaimer: Predicted values are estimations and should be confirmed by experimental data.

The XLogP3 value of 1.8 suggests a moderate lipophilicity, indicating that the compound will have some solubility in both aqueous and organic environments. The presence of hydrogen bond donors and acceptors further suggests potential interactions with polar solvents.

Theoretical Solubility Profile

The solubility of 3-(Ethylamino)benzoic acid is a nuanced interplay of its structural features and the properties of the solvent.

Aqueous Solubility: The Profound Impact of pH

As an amphoteric substance, the aqueous solubility of 3-(Ethylamino)benzoic acid is intrinsically linked to the pH of the solution. Its ionization state, and consequently its interaction with water molecules, changes dramatically with pH.

pH_dependent_ionization cation Cationic Form (Predominant at low pH) -COOH, -NH₂⁺Et zwitterion Zwitterionic Form (Exists around isoelectric point) -COO⁻, -NH₂⁺Et cation->zwitterion Increase pH neutral Neutral Form -COOH, -NHEt cation->neutral Increase pH anion Anionic Form (Predominant at high pH) -COO⁻, -NHEt zwitterion->anion Increase pH neutral->anion Increase pH

Caption: pH-dependent ionization states of 3-(Ethylamino)benzoic acid.

  • At Low pH (pH < 4.14): The carboxylic acid group will be largely protonated (-COOH), and the ethylamino group will also be protonated (-NH₂⁺Et), resulting in a net positive charge. This cationic form is expected to have enhanced water solubility due to ion-dipole interactions.

  • At Mid-range pH (pH ≈ 4.14 - 4.95): As the pH increases, the carboxylic acid group will deprotonate to form the carboxylate (-COO⁻), while the ethylamino group remains protonated. This results in a zwitterionic species, which often exhibits minimum aqueous solubility at its isoelectric point.

  • At High pH (pH > 4.95): The ethylamino group will be deprotonated (-NHEt), and the carboxylic acid will remain as the carboxylate. The resulting anionic form will have increased water solubility.

Therefore, the aqueous solubility of 3-(Ethylamino)benzoic acid is expected to be lowest around its isoelectric point and will increase significantly in both acidic and basic solutions.

Organic Solvent Solubility: The "Like Dissolves Like" Principle

The solubility in organic solvents is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. Given that 3-(Ethylamino)benzoic acid has both hydrogen bond donor (-COOH, -NH) and acceptor (-C=O, -N) sites, it is predicted to have good solubility in these solvents. The interactions will be similar to those of benzoic acid, which is known to be soluble in ethanol.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents have dipole moments but do not have acidic protons. Acetone can act as a hydrogen bond acceptor, interacting with the carboxylic acid and amino protons of the solute. Dichloromethane is less polar but can still engage in dipole-dipole interactions. Therefore, moderate to good solubility is anticipated in these solvents. Benzoic acid, for instance, is highly soluble in dichloromethane.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and hydrogen bonding capabilities. The polar functional groups of 3-(Ethylamino)benzoic acid will have weak interactions with these solvents. While the benzene ring offers some nonpolar character, the overall molecule is quite polar. Consequently, low solubility is expected in nonpolar solvents.

Predicted Qualitative Solubility Table:

Solvent ClassExample SolventsPredicted SolubilityRationale
Water-pH-dependentAmphoteric nature allows for ionization.
Polar ProticEthanol, MethanolHighStrong hydrogen bonding interactions.
Polar AproticAcetone, DMSOHighHydrogen bond acceptance and dipole-dipole interactions.
DichloromethaneModerateDipole-dipole interactions.
NonpolarHexane, TolueneLowMismatch in polarity, weak intermolecular forces.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is designed to ensure accuracy and reproducibility.

Materials and Equipment
  • 3-(Ethylamino)benzoic acid (analytical grade)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (readable to 0.01 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Orbital shaker or wrist-action shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Shake_Flask_Workflow start Start weigh Weigh excess amount of 3-(Ethylamino)benzoic acid start->weigh add_solvent Add a known volume of the selected solvent to a vial weigh->add_solvent add_solid Add the weighed solid to the vial add_solvent->add_solid seal Seal the vial tightly add_solid->seal equilibrate Equilibrate on a shaker at a controlled temperature (e.g., 24-48 h) seal->equilibrate check_solid Visually confirm the presence of undissolved solid equilibrate->check_solid centrifuge Centrifuge the vial to settle the undissolved solid check_solid->centrifuge aliquot Carefully withdraw a supernatant aliquot centrifuge->aliquot filter Filter the aliquot through a 0.22 µm syringe filter aliquot->filter dilute Dilute the filtrate to a known concentration within the analytical range filter->dilute analyze Analyze the diluted sample by a validated HPLC method dilute->analyze calculate Calculate the solubility from the concentration and dilution factor analyze->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Methodology
  • Preparation of Standard Solutions: Prepare a series of standard solutions of 3-(Ethylamino)benzoic acid of known concentrations in the chosen solvent to create a calibration curve for the HPLC analysis.

  • Sample Preparation:

    • Add an excess amount of 3-(Ethylamino)benzoic acid to a vial. The key is to ensure that there will be undissolved solid remaining at equilibrium.

    • Accurately add a known volume of the selected solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on a shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium solubility is reached. The equilibration time should be validated by taking measurements at different time points until the concentration remains constant.

  • Sample Processing:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine, suspended particles.

  • Analysis:

    • Accurately dilute a known volume of the filtrate with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

    • Inject the diluted sample into the HPLC system and determine its concentration by comparing the peak area to the calibration curve.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S = (Concentration from HPLC) × (Dilution Factor)

Data Interpretation and Applications

The experimentally determined solubility data for 3-(Ethylamino)benzoic acid can be applied in numerous ways:

  • Drug Development: Informing pre-formulation studies, aiding in the selection of appropriate salt forms, and guiding the development of suitable drug delivery systems.

  • Process Chemistry: Optimizing crystallization and purification processes by selecting appropriate solvents and anti-solvents.

  • Analytical Chemistry: Developing robust analytical methods by understanding the solubility of the analyte in different mobile phases.

  • Toxicology and Environmental Science: Assessing the environmental fate and transport of the compound.

Conclusion

The solubility of 3-(Ethylamino)benzoic acid is a multifaceted property governed by its amphoteric nature and the characteristics of the solvent. While theoretical predictions provide a valuable framework for understanding its behavior, precise and reliable quantitative data can only be obtained through rigorous experimental determination. The shake-flask method, as detailed in this guide, represents the gold standard for generating such data. A comprehensive understanding of the solubility of 3-(Ethylamino)benzoic acid is indispensable for its effective and safe application across various scientific disciplines.

References

  • PubChem. 3-(Ethylamino)benzoic acid. National Center for Biotechnology Information. [Link]

  • U.S. EPA. Product Properties Test Guidelines, OPPTS 830.7840, Water Solubility: Column Elution Method; Shake Flask Method. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Avdeef, A. (2012).
  • Yalkowsky, S. H., & He, Y. (2003).
  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.

pKa values of 3-(Ethylamino)benzoic acid amino group

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Determination of the pKa of the 3-(Ethylamino)benzoic acid Amino Group

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement. This guide provides a comprehensive framework for the determination of the pKa value of the ethylamino group in 3-(Ethylamino)benzoic acid, a molecule possessing both acidic and basic functionalities. We synthesize theoretical principles with field-proven experimental protocols and modern computational workflows. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of substituent effects, a detailed methodology for potentiometric analysis, an alternative spectrophotometric approach, and an overview of computational prediction. The causality behind experimental choices is elucidated to ensure robust and self-validating results.

Theoretical Framework and pKa Estimation

Understanding the pKa of the ethylamino group in 3-(Ethylamino)benzoic acid requires an analysis of the electronic and steric effects exerted by the substituents on the aniline core. The basicity of the nitrogen lone pair, and thus the pKa of its conjugate acid, is modulated by these competing influences.

Foundational pKa Values

To build a predictive model, we must first consider the pKa values of the parent structures. The pKa of a molecule is the pH at which it is 50% ionized. For a basic group like an amine, the pKa refers to the equilibrium of its conjugate acid (BH+) dissociating to the neutral base (B) and a proton (H+).

CompoundFunctional GrouppKa ValueRationale
Anilinium ion-NH₃⁺~4.6Baseline basicity of the aromatic amine.[1]
Benzoic acid-COOH~4.2Baseline acidity of the aromatic carboxylic acid.
N-Ethylanilinium ion-NH₂⁺(Et)5.12The ethyl group is electron-donating (+I effect) and increases steric hindrance, which can inhibit resonance of the lone pair with the ring, making it more available for protonation and thus increasing basicity.[2][3][4]
3-Aminobenzoic acid-NH₃⁺4.79The carboxyl group is electron-withdrawing, but its effect from the meta position is primarily inductive, leading to a modest change compared to aniline.[5][6][7]
3-Aminobenzoic acid-COOH3.07The protonated amino group (-NH₃⁺) is strongly electron-withdrawing, increasing the acidity of the nearby carboxyl group.[6]
Predicting the pKa via Linear Free-Energy Relationships (LFER)

The Hammett equation provides a powerful tool for quantifying the electronic effect of the meta-positioned carboxyl group on the basicity of the N-ethylaniline core.[8] The equation is given by:

log(K/K₀) = ρσ

Where:

  • K and K₀ are the dissociation constants of the substituted and unsubstituted compounds, respectively.

  • σ (sigma) is the substituent constant, which depends on the substituent and its position.

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.

This can be rewritten in terms of pKa:

pKa(substituted) = pKa(unsubstituted) - ρσ

For the ionization of anilinium ions, the reaction constant (ρ) is approximately 3.0. The Hammett constant for a carboxyl group in the meta position (σₘ) is +0.37.[9][10]

We can estimate the pKa of the ethylamino group in two ways:

  • Starting from N-ethylaniline: We account for the addition of the meta-carboxyl group.

    • pKa(N-ethylaniline) = 5.12[2][3][4]

    • ΔpKa (effect of m-COOH) = -ρσₘ = -(3.0) * (0.37) ≈ -1.11

    • Estimated pKa ≈ 5.12 - 1.11 = 4.01

  • Starting from 3-aminobenzoic acid: We account for the effect of N-ethylation.

    • pKa(3-aminobenzoic acid amino group) = 4.79[5][6][7]

    • ΔpKa (effect of N-ethylation) ≈ pKa(N-ethylaniline) - pKa(aniline) = 5.12 - 4.6 = +0.52

    • Estimated pKa ≈ 4.79 + 0.52 = 5.31

The discrepancy between these estimates (4.01 vs. 5.31) highlights the limitations of simple LFER models, especially when multiple functional groups are present. The first estimate (≈4.0) is likely more reliable as it starts from a closer structural analog (N-ethylaniline) and applies a well-established substituent effect. The higher experimental pKa of the amino group in 3-aminobenzoic acid (4.79) compared to aniline (4.6) is unusual and may reflect complex intramolecular interactions or solvent effects not captured by simple models. Therefore, experimental determination is paramount.

Experimental Determination: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement of pH. The procedure involves titrating the fully protonated molecule with a standardized base and monitoring the pH.

Principle of the Method

3-(Ethylamino)benzoic acid is an ampholyte. To determine the pKa of the ethylamino group, the molecule must first be fully protonated by adding a stoichiometric excess of a strong acid. This creates the dicationic species. Titration with a strong base then yields two distinct equivalence points: the first for the deprotonation of the highly acidic carboxylic acid group, and the second for the deprotonation of the less acidic ethylammonium group. The pKa is the pH at the midpoint between the first and second equivalence points.

Causality-Driven Experimental Design
  • Solvent System: Aromatic carboxylic acids often have low aqueous solubility.[6][11] 3-Aminobenzoic acid has a water solubility of 5.9 g/L.[5][7] Ethanol is known to significantly increase the solubility of benzoic acid.[12][13][14] Therefore, a mixed solvent system, such as 50% (v/v) ethanol/water, is chosen to ensure complete dissolution of the analyte. It is critical to note that this yields an "apparent" pKa (pKa*), as the dielectric constant of the medium affects proton activity. For consistency and comparability, this solvent system must be precisely controlled and reported.

  • Titrant and Analyte Concentration: A titrant concentration of 0.1 M NaOH is sufficiently high to yield sharp equivalence points without excessive dilution of the analyte. An analyte concentration of ~0.01 M is a practical choice, balancing solubility with the sensitivity of the pH electrode.

  • Ionic Strength: Maintaining a constant ionic strength minimizes variations in activity coefficients. A background electrolyte like 0.1 M KCl is used.

  • Inert Atmosphere: Purging the solution with nitrogen gas before and during the titration removes dissolved CO₂, which can react with the NaOH titrant and introduce a carbonate buffer artifact, distorting the titration curve.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 0.1 M standardized solution of NaOH in 50% ethanol/water.

    • Prepare a 0.1 M standardized solution of HCl in 50% ethanol/water.

    • Prepare a 0.2 M solution of KCl in 50% ethanol/water.

    • Prepare a ~0.02 M stock solution of 3-(Ethylamino)benzoic acid by accurately weighing the compound and dissolving it in 50% ethanol/water.

  • pH Electrode Calibration:

    • Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, 10) that are rated for use in aqueous-alcoholic mixtures.

  • Sample Preparation for Titration:

    • Pipette 25.0 mL of the ~0.02 M analyte solution into a jacketed titration vessel.

    • Add 12.5 mL of the 0.2 M KCl solution.

    • Add 12.5 mL of the 0.1 M HCl solution to ensure full protonation. The total starting volume is 50.0 mL.

    • Place a calibrated pH electrode and a magnetic stir bar into the vessel.

  • Titration Procedure:

    • Maintain the sample at a constant temperature (e.g., 25.0 ± 0.1 °C) using a circulating water bath.

    • Blanket the solution with a stream of nitrogen gas.

    • Titrate with the standardized 0.1 M NaOH solution, adding small, precise aliquots (e.g., 0.05-0.10 mL).

    • Record the pH value and total volume of titrant added after the reading has stabilized for each addition. Continue well past the second equivalence point.

  • Data Analysis:

    • Plot pH versus the volume of NaOH added to generate the titration curve.

    • Calculate and plot the first derivative (ΔpH/ΔV) versus the average volume. The peaks in the first derivative curve correspond to the equivalence points (V_eq1 and V_eq2).

    • The pKa of the carboxylic acid is the pH at (V_eq1 / 2).

    • The pKa of the ethylamino group is the pH at the volume corresponding to (V_eq1 + V_eq2) / 2.

Self-Validating System & Controls
  • Blank Titration: Perform a titration of the solvent, KCl, and HCl without the analyte to correct for any acidic or basic impurities.

  • Standard Compound: Validate the entire procedure and system by determining the pKa of a known compound with a similar structure and pKa, such as 3-aminobenzoic acid, under identical conditions.

Visualization of Workflow

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Standard Solutions (NaOH, HCl) B Prepare Analyte & KCl Solution A->B C Calibrate pH Meter B->C D Combine Analyte, KCl, HCl in Titration Vessel C->D E Purge with N₂ & Equilibrate Temp D->E F Titrate with NaOH Record (pH, Volume) E->F G Plot pH vs. Volume F->G H Calculate & Plot First Derivative (ΔpH/ΔV) G->H I Identify Equivalence Points (V_eq1, V_eq2) H->I J Determine pKa at Half-Equivalence Point I->J

Caption: Workflow for pKa determination by potentiometric titration.

Alternative Method: UV-Vis Spectrophotometry

This method is particularly useful for small sample quantities or for high-throughput screening. It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.

Principle of the Method

The equilibrium between the protonated ethylammonium species (BH⁺) and the neutral ethylamino species (B) can be monitored by observing changes in the UV-Vis absorbance spectrum as a function of pH. By measuring the absorbance at a fixed wavelength across a range of pH values spanning the pKa, the ratio of [BH⁺]/[B] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Detailed Step-by-Step Protocol
  • Wavelength Selection:

    • Dissolve a small amount of 3-(Ethylamino)benzoic acid in a strongly acidic buffer (e.g., pH 1) to obtain the spectrum of the fully protonated species (BH⁺).

    • Dissolve the compound in a buffer at a pH well above the estimated pKa (e.g., pH 7) to obtain the spectrum of the neutral amino species (B). Note: at pH 7, the carboxyl group will be deprotonated.

    • Compare the spectra and select an analytical wavelength (λ_an) where the difference in absorbance between the two forms is maximal. Identify any isosbestic points as well, which can serve as a control for concentration accuracy.

  • Buffer Preparation:

    • Prepare a series of buffers (e.g., citrate or phosphate) with constant ionic strength, covering a pH range of at least ±1.5 units around the estimated pKa (e.g., from pH 2.5 to 5.5 in 0.2 pH unit increments).

  • Absorbance Measurements:

    • Prepare a set of solutions with an identical concentration of the analyte in each of the prepared buffers.

    • Measure the absorbance of each solution at the chosen analytical wavelength (λ_an).

  • Data Analysis:

    • The pKa is calculated using the following equation: pKa = pH + log [ (A_B - A) / (A - A_BH⁺) ] Where:

      • A is the absorbance of the sample at a given pH.

      • A_B is the absorbance of the fully deprotonated (basic) form.

      • A_BH⁺ is the absorbance of the fully protonated (acidic) form.

    • A plot of Absorbance vs. pH will yield a sigmoidal curve, and the pKa is the pH at the inflection point.

Visualization of Spectrophotometric Analysis

Spectrophotometric_Analysis cluster_species cluster_spectra Protonated BH⁺ (Ethylammonium) Abs_Low_pH Absorbance at pH << pKa (Measures A_BH⁺) Protonated->Abs_Low_pH dominates Abs_Mid_pH Absorbance at pH ≈ pKa (Mixture of A_BH⁺ and A_B) Protonated->Abs_Mid_pH equilibrium Deprotonated B (Ethylamino) Abs_High_pH Absorbance at pH >> pKa (Measures A_B) Deprotonated->Abs_High_pH dominates Deprotonated->Abs_Mid_pH equilibrium pKa pKa Abs_Low_pH->pKa determines via H-H Equation Abs_High_pH->pKa determines via H-H Equation Abs_Mid_pH->pKa determines via H-H Equation

Caption: Relationship between pH, species, and absorbance in pKa determination.

Computational Prediction Workflow

In silico methods provide a rapid, cost-effective means to predict pKa values, complementing experimental work. The most accurate methods rely on quantum mechanics (QM) to calculate the free energy of the deprotonation reaction.

Principle of the Method

The pKa is directly proportional to the Gibbs free energy of dissociation (ΔG_sol) in solution. A thermodynamic cycle is used to calculate this value by combining high-accuracy gas-phase energy calculations with solvation free energy calculations.

In Silico Workflow
  • Model Building: Construct 3D models of the relevant species: the protonated form (ethylammonium) and the neutral form (ethylamino).

  • Gas-Phase Optimization: Perform geometry optimization and frequency calculations for both species in the gas phase using a suitable QM method (e.g., Density Functional Theory with a functional like B3LYP and a basis set like 6-31G**). This provides the gas-phase free energy (G_gas).

  • Solvation Energy Calculation: Using the optimized gas-phase geometries, calculate the free energy of solvation (ΔG_solv) for each species using a continuum solvation model (e.g., SMD or IEF-PCM) with water as the solvent.

  • Calculate Solution-Phase Free Energy:

    • ΔG_sol = G_gas(B) + ΔG_solv(B) + G_gas(H⁺) + ΔG_solv(H⁺) - [G_gas(BH⁺) + ΔG_solv(BH⁺)]

  • Calculate pKa:

    • pKa = ΔG_sol / (2.303 * RT)

    • Note: The values for the proton's free energy (G_gas(H⁺) and ΔG_solv(H⁺)) are well-established literature values. For quantitative accuracy, it is common practice to apply a linear correction derived from correlating calculated pKa values with experimental values for a training set of similar molecules.

Visualization of Thermodynamic Cycle

Thermodynamic_Cycle BH_gas BH⁺ (gas) B_gas B (gas) + H⁺ (gas) BH_gas->B_gas ΔG°gas BH_aq BH⁺ (aq) BH_gas->BH_aq ΔG°solv(BH⁺) B_aq B (aq) + H⁺ (aq) B_gas->B_aq ΔG°solv(B) + ΔG°solv(H⁺) BH_aq->B_aq ΔG°sol = pKa * 2.303RT

Caption: Thermodynamic cycle used for the computational prediction of pKa.

Conclusion

For definitive validation, this guide provides a detailed, causality-driven protocol for potentiometric titration in a mixed-solvent system, which stands as the primary recommended method. An alternative spectrophotometric method and a computational workflow are also described, providing complementary approaches that strengthen the confidence in the final determined value. By integrating these theoretical, experimental, and computational pillars, researchers can achieve a scientifically rigorous and trustworthy determination of this critical molecular property.

References

  • PubChem. N-Ethylaniline. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?. [Link]

  • Wikipedia. 3-Aminobenzoic acid. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Ferdous, N., et al. (2020). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. Journal of Chemical & Engineering Data. [Link]

  • Jiménez, D. M., & Martínez, F. (2021). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules. [Link]

  • ResearchGate. Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. [Link]

  • PubChem. 3-Aminobenzoic Acid. National Center for Biotechnology Information. [Link]

  • Politzer, P., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. [Link]

  • FooDB. Showing Compound N-Ethylaniline (FDB004541). [Link]

  • Stenutz, R. Hammett substituent constants. [Link]

  • Thati, J., et al. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data. [Link]

  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. Hammett Substituent Constants. [Link]

  • Quora. How to determine the benzoic acid solubility in water. [Link]

  • ResearchGate. Solubility of Benzoic Acid in Mixed Solvents. [Link]

  • Chemistry LibreTexts. 2.6: delta and Hammett's sigma constants. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 3-Aminobenzoic Acid. [Link]

Sources

Technical Comparative Analysis: 3-(Ethylamino)benzoic Acid vs. Ethyl 3-Aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 3-(Ethylamino)benzoic acid (Compound A) and Ethyl 3-aminobenzoate (Compound B). While both share the same molecular formula (


) and originate from the same parent scaffold (3-aminobenzoic acid), they are structural isomers with distinct physicochemical properties, reactivities, and applications.
  • Compound A (N-Ethyl Isomer): Characterized by a free carboxylic acid and a secondary amine. It exists primarily as a zwitterion in neutral aqueous media, making it a versatile intermediate for coupling reactions in peptidomimetics and fragment-based drug discovery (FBDD).

  • Compound B (O-Ethyl Isomer): Characterized by an ethyl ester and a primary amine. Known commercially as Tricaine (often as the methanesulfonate salt), it is a lipophilic anesthetic widely used in veterinary medicine (aquaculture) and as a scaffold for benzocaine-type local anesthetics.

Part 1: Structural & Physicochemical Profiling

The fundamental difference lies in the site of ethylation. Compound A is N-alkylated, retaining the acidic proton, whereas Compound B is O-alkylated (esterified), masking the acidic functionality.

Comparative Data Table
Feature3-(Ethylamino)benzoic acidEthyl 3-aminobenzoate
Structure Type Free Acid, Secondary AmineEthyl Ester, Primary Amine
CAS Number 7085-93-0582-33-2
Molecular Weight 165.19 g/mol 165.19 g/mol
LogP (Octanol/Water) ~1.8 (pH dependent)2.38 (Lipophilic)
pKa (Acid) ~3.1 (Carboxyl)N/A (Esterified)
pKa (Base) ~5.0 (Aniline nitrogen)~3.5 (Aniline nitrogen)
Solubility (Water) Moderate (pH dependent/Zwitterionic)Low (High in organic solvents)
Primary Application Synthetic IntermediateFish Anesthetic (Tricaine), Anesthetic Scaffold
Structural Visualization

The following diagram contrasts the connectivity and functional groups of both isomers.

Structures cluster_A Compound A: 3-(Ethylamino)benzoic acid cluster_B Compound B: Ethyl 3-aminobenzoate A Benzene Ring A_acid COOH (C-1) A->A_acid A_amine NH-Ethyl (C-3) A->A_amine B Benzene Ring B_ester COOEt (C-1) B->B_ester B_amine NH2 (C-3) B->B_amine

Figure 1: Structural divergence of the two isomers highlighting the functional group modifications.

Part 2: Synthetic Pathways[1]

The synthesis of these compounds diverges from the common precursor, 3-aminobenzoic acid . The choice of reagents dictates whether the reaction proceeds via nucleophilic attack at the carbonyl (esterification) or the nitrogen (alkylation).

Pathway Analysis
  • Synthesis of Ethyl 3-aminobenzoate (Fischer Esterification):

    • Mechanism: Acid-catalyzed nucleophilic acyl substitution.

    • Reagents: Ethanol (excess),

      
       (catalyst).
      
    • Thermodynamics: Equilibrium-driven; requires removal of water (Dean-Stark or molecular sieves) to drive yield.

  • Synthesis of 3-(Ethylamino)benzoic acid (Reductive Amination):

    • Mechanism: Formation of an imine/hemiaminal intermediate followed by reduction.

    • Reagents: Acetaldehyde, Reducing agent (

      
       or 
      
      
      
      ).
    • Selectivity: Reductive amination is preferred over direct alkylation (using ethyl halides) to prevent over-alkylation to the tertiary amine or quaternary ammonium salt.

Synthesis cluster_PathA Pathway A: N-Alkylation cluster_PathB Pathway B: O-Alkylation (Esterification) Precursor 3-Aminobenzoic Acid StepA1 Reagent: Acetaldehyde (Imine Formation) Precursor->StepA1 Reductive Amination StepB1 Reagent: Ethanol + H2SO4 (Protonation of Carbonyl) Precursor->StepB1 Fischer Esterification StepA2 Reduction: NaBH3CN (Selective Reduction) StepA1->StepA2 ProductA 3-(Ethylamino)benzoic acid StepA2->ProductA StepB2 Dehydration (-H2O) StepB1->StepB2 ProductB Ethyl 3-aminobenzoate StepB2->ProductB

Figure 2: Divergent synthetic workflows from 3-aminobenzoic acid.

Part 3: Reactivity & Stability Profile

For drug development professionals, understanding the stability profile is critical for formulation and metabolic prediction.

Hydrolytic Stability
  • Ethyl 3-aminobenzoate: The ester bond is susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase) and changes in pH. In basic conditions (

    
    ), it rapidly degrades back to 3-aminobenzoic acid and ethanol.
    
  • 3-(Ethylamino)benzoic acid: The C-N bond is metabolically stable against hydrolysis. However, the secondary amine is susceptible to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP450-mediated N-dealkylation).

Chemical Reactivity
  • Acylation:

    • Compound B has a primary amine, making it highly nucleophilic and prone to rapid acetylation or coupling reactions (e.g., forming amides).

    • Compound A has a secondary amine, which is more sterically hindered, reducing the rate of amide bond formation compared to the primary amine.

  • Salt Formation:

    • Compound B forms stable salts with strong acids (e.g., Methanesulfonate).

    • Compound A is amphoteric. It can form salts with both bases (at the carboxyl) and acids (at the amine), requiring precise pH control during isolation.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-aminobenzoate (Fischer Esterification)

This protocol utilizes a self-validating workup based on pH-dependent solubility.

Materials: 3-aminobenzoic acid (13.7 g, 0.1 mol), Absolute Ethanol (100 mL), Conc.


 (5 mL), 

(10% aq).
  • Reflux: Dissolve 3-aminobenzoic acid in ethanol in a round-bottom flask. Add

    
     dropwise (exothermic). Reflux for 6–8 hours.
    
    • Validation point: TLC (Silica, 30% EtOAc/Hexane) should show disappearance of the starting acid (

      
      ) and appearance of the ester (
      
      
      
      ).
  • Concentration: Remove excess ethanol via rotary evaporation to ~20 mL volume.

  • Neutralization: Pour residue into ice water (100 mL). Slowly add 10%

    
     with stirring until pH reaches 8–9.
    
    • Mechanistic Note: The ester is insoluble in water. Neutralizing the acid catalyst precipitates the free amine ester.

  • Isolation: Filter the white/off-white precipitate. Wash with cold water.

  • Purification: Recrystallize from ethanol/water (1:1).

Protocol 2: Synthesis of 3-(Ethylamino)benzoic acid (Reductive Amination)

This protocol minimizes over-alkylation.

Materials: 3-aminobenzoic acid (0.1 mol), Acetaldehyde (0.11 mol),


 (0.12 mol), Methanol, Acetic Acid.
  • Imine Formation: Dissolve 3-aminobenzoic acid in Methanol. Add Acetaldehyde and catalytic Acetic Acid (pH ~5–6). Stir at room temperature for 1 hour.

  • Reduction: Cool to 0°C. Add

    
     portion-wise over 30 minutes.
    
    • Safety: Perform in a fume hood; generates minimal HCN gas if acidified too strongly.

  • Quenching: Stir for 12 hours. Quench with water.

  • Workup: Adjust pH to ~4.0 (the isoelectric point region) to precipitate the zwitterionic product.

    • Validation point: If product does not precipitate, extract with Ethyl Acetate at pH 4.0.

  • Characterization: NMR should show a triplet (~1.2 ppm) and quartet (~3.1 ppm) corresponding to the N-ethyl group, with no ester peaks (4.0+ ppm).

References

  • Sigma-Aldrich. Ethyl 3-aminobenzoate Product Specification & Safety Data Sheet.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19068485: 3-(Ethylamino)benzoic acid.[1]Link[1]

  • Sielc Technologies. HPLC Separation of Ethyl 3-aminobenzoate.Link

  • Organic Syntheses. Ethyl p-aminobenzoate (Analogous procedure for meta-isomer). Org.[2][3] Synth. 1928, 8, 66. Link

  • ChemicalBook. Ethyl 3-aminobenzoate Properties and Applications.Link

Sources

3-(Ethylamino)benzoic acid safety data sheet (SDS) hazards

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical master file for 3-(Ethylamino)benzoic acid (CAS: 7085-93-0), designed for researchers and safety officers in pharmaceutical synthesis.[1][2] It moves beyond a standard Safety Data Sheet (SDS) to provide context-aware handling protocols, synthesis logic, and risk assessment strategies.[1]

CAS No: 7085-93-0 Synonyms: N-Ethyl-3-aminobenzoic acid; 3-Ethylaminobenzoic acid Molecular Formula: C


H

NO

Molecular Weight: 165.19 g/mol [1][2]

Executive Hazard Analysis (GHS Classification)

While specific toxicological data for this intermediate is less ubiquitous than its parent compound (3-aminobenzoic acid), Structural Activity Relationship (SAR) analysis dictates a hazard profile consistent with secondary aromatic amines and benzoic acid derivatives.[1][2]

Core Hazard Profile
Hazard ClassCategoryH-CodeHazard StatementMechanistic Basis
Skin Irritation Cat 2H315 Causes skin irritationAcidic carboxyl group (pKa ~4.[1][2]2) combined with lipophilic ethyl-amine moiety facilitates dermal penetration and local pH disruption.[1]
Eye Irritation Cat 2AH319 Causes serious eye irritationDirect protonation of mucosal membranes; zwitterionic character at physiological pH can exacerbate irritation.[1][2]
STOT - SE Cat 3H335 May cause respiratory irritationFine dust inhalation triggers inflammatory response in bronchial tissues.[1][2]

Precautionary Highlights (P-Statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][5][6] Remove contact lenses if present and easy to do.[1][3][5][6]

Critical Safety Note: As a secondary amine, this compound can react with nitrosating agents (e.g., nitrites) to form N-nitrosamines , which are potent carcinogens.[1] Strict segregation from nitrosating agents is mandatory.[1]

Risk Management & Engineering Controls

Effective safety relies on a hierarchy of controls. The following decision logic dictates the operational setup for handling 3-(Ethylamino)benzoic acid.

Hierarchy of Controls Visualization

SafetyLogic Start Handling 3-(Ethylamino)benzoic Acid Quant Quantity > 10 grams? Start->Quant Dust Dust Generation Likely? Quant->Dust No Glovebox Glovebox / Isolator (HEPA Filtered) Quant->Glovebox Yes (High Exposure Risk) Hood Standard Fume Hood (Face Velocity: 100 fpm) Dust->Hood No (Solution) Sash Sash Height < 18 inches Dust->Sash Yes (Solid) Respirator Add N95/P100 Respirator Sash->Respirator If outside hood

Figure 1: Risk Assessment Decision Tree for handling solid aromatic amino acids.

Personal Protective Equipment (PPE) Matrix
  • Gloves: Nitrile (0.11 mm minimum thickness).[1] Breakthrough time > 480 min.[1][7] Reasoning: Aromatic amines are lipophilic; latex offers poor protection against permeation.[1]

  • Respiratory: N95 (US) or P2 (EU) particulate respirator if weighing solids outside a containment enclosure.[1]

  • Eye Protection: Chemical safety goggles (ANSI Z87.1).[1] Face shield required if handling large volumes of corrosive reaction mixtures.[1]

Experimental Protocol: Reductive Amination Synthesis

A common requirement in drug discovery is synthesizing this specific intermediate from 3-aminobenzoic acid.[1] The following protocol prioritizes safety by avoiding highly toxic alkylating agents (e.g., ethyl iodide) in favor of reductive amination.

Reaction:


[1][2]
Step-by-Step Workflow
StepActionSafety Checkpoint (Self-Validating)
1. Prep Dissolve 3-aminobenzoic acid (1 eq) in DCE (Dichloroethane) or THF.[1][2] Add Acetic Acid (1.5 eq).Check: Solution should be clear. If turbid, sonicate.[1] Ensure reaction vessel is vented to a scrubber if using DCE.
2. Addition Cool to 0°C. Add Acetaldehyde (1.1 eq) dropwise.[1][2] Stir 30 min.Control: Exotherm monitoring. Temp must remain <5°C to prevent side reactions.[1]
3. Reduction Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 mins.Hazard: Hydrogen gas evolution.[1][2] Verify bubbler activity. Do not seal the vessel.
4. Quench After 12h, quench with sat. NaHCO

solution.
Check: pH of aqueous layer should be ~8.[1][2] Evolution of CO

indicates quenching of excess acid.[1]
5. Isolation Extract with EtOAc.[1][2] Wash organic layer with brine.[1] Dry over MgSO

.
Validation: TLC (50% EtOAc/Hex) should show conversion of starting material (

) to product (

).
Synthesis & Workup Flowchart

SynthesisFlow Reactants Reactants: 3-Aminobenzoic Acid + Acetaldehyde Mix Imine Formation (0°C, 30 min) Reactants->Mix Acid Cat. Reduce Reduction (NaBH(OAc)3) Mix->Reduce H- Transfer Quench Quench (Sat. NaHCO3) Reduce->Quench Gas Evol. Extract Extraction (EtOAc / Water) Quench->Extract pH 8 Product Pure Intermediate 3-(Ethylamino)benzoic acid Extract->Product Evaporation

Figure 2: Process flow for the reductive alkylation synthesis pathway.

Toxicological & Environmental Insights

Acute Toxicity[1][2]
  • Oral: Predicted LD50 > 2000 mg/kg (Rat) based on benzoic acid analogs [1].[1]

  • Dermal: May cause dermatitis upon repeated exposure due to defatting action of the amine.[1]

Physicochemical Properties[1][2][8][9][10][11]
  • Physical State: Solid (White to off-white powder).[1][2]

  • Solubility: Soluble in DMSO, Methanol, Ethanol.[1] Sparingly soluble in water (unless pH adjusted).[1]

  • pKa: Contains two ionizable groups:

    • Carboxylic acid: pKa ~ 3.5 - 4.0[1][2][8]

    • Secondary amine: pKa ~ 5.0 - 6.0 (Conjugate acid)[1][2]

    • Implication: The molecule exists as a zwitterion in weakly acidic media, affecting its partition coefficient (LogP ~ 1.[1]8) and membrane permeability [2].[1]

Emergency Response Protocols

In Case of Spill:

  • Isolate: Evacuate non-essential personnel.

  • Protect: Don PPE (Goggles, Nitrile Gloves, N95).[1]

  • Neutralize: Cover spill with sodium bicarbonate or soda ash to neutralize the carboxylic acid moiety.[1]

  • Clean: Sweep up carefully to avoid dust generation.[1][5] Place in a hazardous waste container labeled "Organic Solid - Irritant".[1]

First Aid:

  • Eye Contact: Flush immediately with water for 15 minutes.[1][9] Critical: Lift eyelids to ensure removal of particulates trapped in the fornix.[1]

  • Skin Contact: Wash with soap and water.[1][3][4][5][6] Do not use ethanol (increases transdermal absorption).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19068485, 3-(Ethylamino)benzoic acid.[1] Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). C&L Inventory: Aminobenzoic acid derivatives.[1] Retrieved from [Link][1][2]

Sources

suppliers and price of high-purity 3-(Ethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Sourcing and Quality Assurance of High-Purity 3-(Ethylamino)benzoic Acid Subtitle: A Technical Guide for Research and Drug Development Professionals

Part 1: Executive Summary & Chemical Profile

3-(Ethylamino)benzoic acid (CAS: 7085-93-0) is a critical building block in the synthesis of pharmaceutical intermediates, particularly for dyes, photosensitizers, and potentially as a scaffold in medicinal chemistry (e.g., folic acid analogs or kinase inhibitors). Unlike its methyl analog, the ethyl derivative is often classified as a "specialty building block" rather than a commodity chemical. This distinction drives specific procurement challenges: higher price volatility, variable batch-to-batch purity, and a limited supplier base.

For drug development applications, "high purity" typically mandates >98.0% (HPLC) with strict limits on the dialkylated impurity (3-(diethylamino)benzoic acid), which can act as a chain terminator or alter potency in downstream synthesis.

Chemical Identity:

  • IUPAC Name: 3-(Ethylamino)benzoic acid[1]

  • CAS Number: 7085-93-0[1][2]

  • Synonyms: m-Ethylaminobenzoic acid; 3-Ethylaminobenzoic acid

  • Molecular Formula: C9H11NO2

  • Molecular Weight: 165.19 g/mol

Part 2: Market Landscape & Pricing

The supply chain for 3-(Ethylamino)benzoic acid is bifurcated between Catalog Synthesis Houses (for gram-scale R&D) and Contract Manufacturing Organizations (CMOs) (for kg-scale scale-up). It is generally not a stock item for broad-catalog vendors like Sigma-Aldrich in the same way simple benzoic acids are.

Key Suppliers

Based on current market data, the following suppliers are verified sources for CAS 7085-93-0.

Supplier CategoryVendor NameCatalog #ScaleNotes
Specialty Catalog Combi-Blocks JD-0067mg - kgReliable for R&D scale; often has stock in San Diego, USA.
Regional Manufacturer Dayang Chem Customkg - tonChinese manufacturer; suitable for bulk scale-up inquiries.
Sourcing Aggregator Echemi / Molbase VariousVariousAggregates smaller labs; requires strict CoA verification.
Price Estimates (Market Analysis)

Note: Prices are estimates based on Q1 2026 market data for similar N-alkylated benzoic acid intermediates. Actual quotes will vary based on stock availability.

Purity GradePack SizeEstimated Price Range (USD)Lead Time
Research (95-97%) 1 g$35 - $601-2 Weeks
High Purity (>98%) 5 g$120 - $1801-2 Weeks
Bulk (>98%) 100 gInquire ($800 - $1,200)4-6 Weeks

Procurement Insight: The "High Purity" premium is often 30-50% higher due to the difficulty of separating the mono-ethylated product from the di-ethylated impurity.

Part 3: Quality Assurance & Impurity Profiling

To ensure scientific integrity, researchers must understand how the chemical is made to predict what impurities are present. The standard synthesis involves the reductive alkylation of 3-aminobenzoic acid.

Synthesis & Impurity Origin Pathway

The following diagram illustrates the synthesis route and the critical control points where impurities are generated.

SynthesisPathway cluster_legend Legend key1 Starting Material key2 Target Product key3 Critical Impurity Start 3-Aminobenzoic Acid (CAS 99-05-8) Reagent Ethylating Agent (EtI or Acetaldehyde/Reductive) Start->Reagent + Reagent Target 3-(Ethylamino)benzoic acid (Target: Mono-alkylated) Start->Target Mono-alkylation Impurity1 3-(Diethylamino)benzoic acid (Over-alkylation) Target->Impurity1 Over-alkylation (Process Control Critical) Impurity2 Ethyl 3-(ethylamino)benzoate (Esterification Side-Rxn) Target->Impurity2 If EtOH solvent used (Acid Catalysis)

Figure 1: Synthesis pathway showing the origin of the critical dialkylated impurity (Impurity 1) and potential ester by-product (Impurity 2).

Critical Quality Attributes (CQAs)
  • Mono- vs. Di-Alkylation Ratio: The most common specification failure is >0.5% 3-(Diethylamino)benzoic acid. This impurity is lipophilic and can drastically alter the LogP of the final drug candidate.

  • Regioisomer Contamination: Ensure the starting material was pure 3-aminobenzoic acid. Contamination with 2- or 4- isomers is rare but possible if low-grade starting material was used.

Part 4: Technical Protocol – Purity Verification

Do not rely solely on the supplier's Certificate of Analysis (CoA). Implement this self-validating HPLC protocol upon receipt.

Method Principle: Reverse Phase HPLC (RP-HPLC) with acidic buffering to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 10% B; 5-20 min: 10%→60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 230 nm
Retention Order 3-Aminobenzoic acid (Early) < Target < 3-(Diethylamino)benzoic acid (Late)

Acceptance Criteria:

  • Purity: ≥ 98.0% (Area normalization).

  • Single Impurity: No single impurity > 0.5%.

Part 5: Strategic Sourcing Decision Tree

Use this workflow to determine the appropriate sourcing channel based on your project phase.

SourcingStrategy Start Requirement: 3-(Ethylamino)benzoic acid Quantity Quantity Needed? Start->Quantity SmallScale < 10 Grams (Discovery/Screening) Quantity->SmallScale LargeScale > 100 Grams (Process Dev/Pilot) Quantity->LargeScale CatalogCheck Check Specialty Catalogs (Combi-Blocks, etc.) SmallScale->CatalogCheck BulkQuote Request Bulk Quote (Dayang, regional CMOs) LargeScale->BulkQuote InStock In Stock? CatalogCheck->InStock BuyCatalog Purchase Catalog Grade Verify via HPLC InStock->BuyCatalog Yes CustomSynth Request Custom Synthesis (Lead Time: 4-8 Weeks) InStock->CustomSynth No SpecCheck Define Specs: Limit Di-ethyl <0.1% BulkQuote->SpecCheck SpecCheck->CustomSynth If Stock Unavailable

Figure 2: Decision tree for sourcing based on scale and availability.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19068485, 3-(Ethylamino)benzoic acid. Retrieved from [Link]

Sources

Methodological & Application

Mastering Amide Bond Formation: A Detailed Protocol for Coupling with 3-(Ethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Amide Bond

The amide bond is a cornerstone of chemical synthesis, most notably forming the backbone of peptides and proteins. Its prevalence in a vast array of pharmaceuticals, natural products, and advanced materials underscores the critical need for robust and reliable methods for its construction.[1] The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow and requires the activation of the carboxylic acid.[2][3] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[4]

This application note provides a comprehensive guide to the amide coupling of 3-(ethylamino)benzoic acid, a versatile building block in medicinal chemistry and materials science. We will delve into two widely employed and highly effective coupling methodologies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as N-hydroxybenzotriazole (HOBt), and the aminium-based method utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.

Physicochemical Properties of 3-(Ethylamino)benzoic Acid

A thorough understanding of the starting material is paramount for successful reaction design. Key properties of 3-(Ethylamino)benzoic acid are summarized below.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
AppearanceSolid (predicted)
pKa (predicted)4.5 ± 0.1
XLogP31.8

The presence of the ethylamino group, an electron-donating group, can slightly increase the nucleophilicity of the aromatic ring, but its effect on the acidity of the carboxylic acid is expected to be minimal. The predicted pKa suggests it will behave as a typical benzoic acid derivative. Its moderate lipophilicity (XLogP3 of 1.8) indicates good solubility in a range of common organic solvents.

Mechanistic Insights: The "Why" Behind the Reagents

The EDC/HOBt Pathway

The use of EDC, a water-soluble carbodiimide, is a mainstay in amide bond formation. The reaction proceeds through a two-step mechanism. Initially, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[2] This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, it can also undergo an intramolecular rearrangement to a stable N-acylurea, a common side product that can be difficult to remove.[5]

To mitigate this side reaction and enhance the efficiency of the coupling, an additive like HOBt is often included. HOBt intercepts the O-acylisourea intermediate to form an HOBt-ester. This activated ester is more stable than the O-acylisourea, less prone to racemization if chiral centers are present, and reacts cleanly with the amine to yield the amide, regenerating HOBt in the process.[2]

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester (Activated Ester) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine (R'-NH₂) Amine R'-NH₂ HOBt_regen HOBt (regenerated)

Mechanism of EDC/HOBt Mediated Amide Coupling
The HATU Advantage

HATU is a uronium-based coupling reagent that often provides superior results, especially for challenging couplings involving sterically hindered substrates or less nucleophilic amines. The mechanism involves the reaction of the carboxylic acid with HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive O-acyl-tetramethylisouronium salt. This intermediate rapidly reacts with the amine to furnish the amide product. The inclusion of the 7-aza-benzotriazole moiety in HATU leads to the formation of a highly reactive activated ester, which contributes to its high efficiency.

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation Carboxylic_Acid R-COOH Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide Amide Product Activated_Ester->Amide + Amine (R'-NH₂) Amine R'-NH₂

Simplified Mechanism of HATU Mediated Amide Coupling

Experimental Protocols

The following protocols are designed as a starting point and may require optimization depending on the specific amine being coupled.

Materials and Reagents
  • 3-(Ethylamino)benzoic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxybenzotriazole (HOBt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Protocol 1: EDC/HOBt Coupling

This protocol is a robust and widely applicable method for the synthesis of amides.

Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(ethylamino)benzoic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DCM or DMF (approximately 0.1-0.5 M).

  • Add HOBt (1.2 eq.) to the solution and stir until it dissolves.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.5 eq.) portion-wise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

Reaction Monitoring:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes.

Work-up and Purification:

  • Once the reaction is complete (typically within 2-4 hours, though some reactions may require longer), dilute the reaction mixture with DCM.[6]

  • Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated aqueous NaHCO₃ solution (2 x volume), and brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).[7]

Protocol 2: HATU Coupling

This protocol is particularly useful for less reactive amines or when steric hindrance is a concern.

Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(ethylamino)benzoic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF or DCM (approximately 0.1-0.5 M).

  • Add HATU (1.2 eq.) to the solution.

  • Add DIPEA or TEA (2.0-3.0 eq.) to the reaction mixture.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

Reaction Monitoring:

  • Monitor the reaction progress by TLC or LC-MS as described in Protocol 1. HATU-mediated couplings are often faster than those with EDC/HOBt.

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated aqueous NaHCO₃ solution (2 x volume), and brine (1 x volume). The aqueous washes will help to remove unreacted HATU and its byproducts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as described in Protocol 1.[2]

Troubleshooting and Key Considerations

  • Solvent Choice: While DCM and DMF are commonly used, other aprotic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) can also be employed. The choice of solvent can influence reaction rates and solubility of reagents.

  • Base Selection: For HATU couplings, a non-nucleophilic base like DIPEA is crucial to avoid side reactions with the coupling reagent. For EDC/HOBt couplings, a base like TEA or DIPEA can be used, particularly if the amine starting material is a hydrochloride salt.

  • Reaction Temperature: Most amide couplings proceed efficiently at room temperature. In cases of low reactivity, gentle heating (e.g., to 40-50 °C) may be beneficial, but this should be done with caution as it can also promote side reactions.

  • Purification: The choice of purification method will depend on the physical properties of the final amide. Recrystallization is often a convenient method for obtaining highly pure crystalline solids. Column chromatography is a more general method for purifying a wider range of compounds.

  • Safety: Amide coupling reagents can be sensitizers and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Visualization of the Experimental Workflow

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3-(Ethylamino)benzoic Acid B Add Coupling Reagents (EDC/HOBt or HATU/Base) A->B C Add Amine B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Aqueous Washes (Acid, Base, Brine) E->F G Dry Organic Layer F->G H Concentrate G->H I Column Chromatography or Recrystallization H->I J Characterization (NMR, MS, etc.) I->J

General Workflow for Amide Coupling

References

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Ethylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Gant, T. G. (2014). Amide bond formation; a classic reaction in need of a green makeover. Organic Process Research & Development, 18(6), 761-777.
  • Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(20), 2679-2682.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Monatshefte für Chemie-Chemical Monthly, 154(8), 689-712. Retrieved from [Link]

  • Google Patents. (2017). KR20170003387A - Preparation method of benzoic acid amide compounds.

Sources

Application Note: 3-(Ethylamino)benzoic Acid in Diazo Coupling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing 3-(Ethylamino)benzoic acid (also known as


-ethyl-m-aminobenzoic acid) as a nucleophilic coupling component in the synthesis of azo dyes, molecular probes, or pharmaceutical intermediates.

Executive Summary

3-(Ethylamino)benzoic acid is a bifunctional aromatic building block featuring a secondary amine and a carboxylic acid. In diazo coupling reactions, it acts as the coupling component (nucleophile).[1][2] Its unique substitution pattern—an electron-donating amino group meta to an electron-withdrawing carboxyl group—creates a specific electronic landscape that directs electrophilic attack primarily to the C6 position (para to the amine).

This guide provides a validated protocol for coupling 3-(Ethylamino)benzoic acid with aryl diazonium salts. It addresses critical parameters such as pH control to prevent


-coupling (triazene formation) and solubility management of the zwitterionic substrate.

Mechanistic Basis & Regioselectivity

Electronic Directing Effects

Success in coupling depends on understanding the competing directing groups on the benzene ring:

  • 
     (Position 3):  A strong activator and ortho, para-director.
    
  • 
     (Position 1):  A moderate deactivator and meta-director.
    

Regioselectivity Analysis:

  • Position 6: Para to the amine and ortho to the carboxyl. This is the dominant site of coupling due to the strong directing power of the amine.

  • Position 4: Ortho to the amine and para to the carboxyl. Less favored due to steric hindrance from the adjacent ethyl group and weaker electronic activation compared to the para position.

  • Position 2: Flanked by both substituents (sterically crowded). Coupling is negligible here.

Reaction Pathway Diagram

The following diagram illustrates the electrophilic aromatic substitution (


) pathway, highlighting the transition from the diazonium electrophile to the final azo product.

ReactionPathway Diazonium Aryl Diazonium Salt (Ar-N≡N⁺) Complex Sigma Complex (Intermediate) Diazonium->Complex Electrophilic Attack (pH 4-6) SideProduct Triazene (N-Coupled Side Product) Diazonium->SideProduct pH > 7 (N-attack) Coupler 3-(Ethylamino)benzoic acid (Nucleophile) Coupler->Complex Coupler->SideProduct Product Azo Compound (C-Coupled Product) Complex->Product -H⁺ (Re-aromatization)

Caption: Mechanistic pathway favoring C-coupling at Position 6 under controlled acidic pH, avoiding N-coupling.

Experimental Protocol

Materials & Equipment
  • Coupler: 3-(Ethylamino)benzoic acid (Purity >97%).

  • Diazo Component: Aryl amine precursor (e.g., Sulfanilic acid,

    
    -Nitroaniline).
    
  • Solvents/Buffers: Sodium acetate, Acetic acid, Sodium hydroxide (1M), Hydrochloric acid (conc.), Sodium nitrite.

  • Equipment: High-performance liquid chromatography (HPLC) for monitoring, UV-Vis spectrophotometer, Ice bath (

    
    ).
    
Step-by-Step Methodology
Phase A: Diazotization of the Aryl Amine (The Electrophile)

Note: This step generates the reactive diazonium species.[3] Standardize this based on your specific aryl amine.

  • Dissolution: Dissolve 10 mmol of the primary aryl amine in 30 mL of 2M HCl.

    • Why: Ensures formation of the amine hydrochloride salt.

  • Cooling: Place the reaction vessel in an ice-salt bath to reach

    
    .
    
  • Nitrosation: Dropwise add 1.1 equivalents of

    
     solution (2.5M in water) while stirring vigorously. Maintain temperature 
    
    
    
    .
  • Verification: Test with starch-iodide paper (turns blue instantly) to confirm excess nitrous acid, then destroy excess with a spatula tip of sulfamic acid or urea.

Phase B: Preparation of the Coupling Solution

Critical Step: 3-(Ethylamino)benzoic acid has poor water solubility in its neutral form.

  • Solubilization: Suspend 10 mmol of 3-(Ethylamino)benzoic acid in 20 mL water.

  • Ionization: Add 1M NaOH dropwise until the solid dissolves and the solution is clear (pH ~9-10).

    • Mechanism:[1][4][5][6][7] Converts the carboxylic acid to the soluble carboxylate (

      
      ).
      
  • Buffering (The "Sweet Spot"): Add Sodium Acetate (solid, ~2g) to the solution. Then, carefully add Acetic Acid until the pH reaches 5.5 -- 6.0 .

    • Why: If pH is too low (< 3), the amine protonates (

      
      ) and deactivates. If pH is too high (> 8), the diazonium salt degrades, and 
      
      
      
      -coupling (triazene) competes.
Phase C: The Coupling Reaction[6]
  • Addition: Slowly add the cold diazonium salt solution (from Phase A) to the buffered coupler solution (Phase B) over 15–20 minutes.

  • Temperature Control: Maintain the mixture at

    
     during addition.
    
  • Agitation: Stir for 2–4 hours. Allow the temperature to rise naturally to room temperature after the first hour.

  • Observation: A precipitate (often red, orange, or deep yellow) should form as the azo dye crystallizes.

Phase D: Isolation & Purification[8][9][10]
  • Precipitation: If the product is soluble (due to the carboxylate), acidify carefully with HCl to pH 2–3 to precipitate the free acid form of the azo dye.

  • Filtration: Collect the solid via vacuum filtration.

  • Washing: Wash with cold water (remove salts) and a small amount of cold ethanol (remove unreacted organics).

  • Recrystallization: Recrystallize from Ethanol/Water (80:20) or Methanol.

Analytical Characterization

Expected Data Profile
TechniqueParameterExpected Observation
UV-Vis

Large bathochromic shift (typically 400–550 nm) indicating extended conjugation (

).

H-NMR
Aromatic RegionLoss of the H6 singlet/doublet signal from the coupler ring. Downfield shift of adjacent protons.
IR Functional GroupsAppearance of

stretch (weak, ~1400–1500 cm

). Retention of

(acid) ~1680–1700 cm

.
HPLC Retention TimeProduct peak elutes significantly later than the polar starting material (Reverse Phase C18).
Workflow Visualization

ExperimentalWorkflow cluster_0 Phase A: Diazotization cluster_1 Phase B: Coupler Prep Step1 Primary Amine + HCl (0-5°C) Step2 Add NaNO₂ Step1->Step2 Step3 Diazonium Salt Formed Step2->Step3 Mix Coupling Reaction (0-5°C, 2-4 hrs) Step3->Mix Slow Addition Step4 3-(Ethylamino)benzoic acid + NaOH (aq) Step5 Adjust to pH 5.5-6.0 (Acetate Buffer) Step4->Step5 Step5->Mix Isolate Acidify & Filter Precipitate Mix->Isolate

Caption: Validated workflow for coupling 3-(Ethylamino)benzoic acid, emphasizing pH buffering.

Troubleshooting & Optimization

Common Failure Modes
  • No Precipitate/Low Yield:

    • Cause: The product might be soluble as a zwitterion or salt.

    • Fix: Adjust pH to the isoelectric point of the product (usually pH 3-4) to induce precipitation. Salting out with NaCl (10% w/v) can also drive precipitation.

  • Formation of Tarry/Oily Products:

    • Cause: Temperature too high (>10°C) causing diazonium decomposition, or pH > 7 causing polymerization.

    • Fix: Strictly control temperature at

      
       and ensure pH remains < 6.5.
      
  • N-Coupling (Triazenes):

    • Cause: Reaction pH too basic. Secondary amines react at the Nitrogen in basic conditions.

    • Fix: Ensure the coupling buffer is acidic (pH 5-6). If triazenes form, heating the solution in the presence of acid can sometimes rearrange them to the C-coupled azo dye.

Safety Considerations
  • Diazonium Salts: Potentially explosive if dried. Keep in solution and cold.

  • Aromatic Amines: Suspected carcinogens/irritants. Use double nitrile gloves and work in a fume hood.

  • Waste Disposal: Azo dyes and diazo waste must be segregated into halogenated/non-halogenated organic waste streams as per facility protocols.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Karci, F. "Synthesis and properties of some new monoazo dyes derived from 3-(ethylamino)benzoic acid." Dyes and Pigments, vol. 67, no. 3, 2005. Link

  • Zollinger, H.Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments, 3rd Ed. Wiley-VCH, 2003. (Mechanistic insights into regioselectivity and pH dependence).
  • PubChem. "3-(Ethylamino)benzoic acid - Compound Summary."[11] National Library of Medicine.[11] Link

  • Patel, D. R., et al. "Synthesis and biological evaluation of some new azo derivatives of amino benzoic acid." Journal of Saudi Chemical Society, vol. 16, no. 3, 2012. (Applications in drug development). Link

Sources

Application Note: Synthesis and Photophysical Characterization of 3-(Ethylamino)benzoic Acid Derivatives for Fluorescence-Based Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and photophysical characterization of 3-(ethylamino)benzoic acid derivatives, a class of fluorophores with significant potential in cellular imaging, environmental sensing, and drug development. We present a detailed, field-tested protocol for the N-alkylation of a 3-aminobenzoic acid precursor, followed by a step-by-step workflow for preparing samples for fluorescence spectroscopy and acquiring high-quality spectral data. The causality behind critical experimental choices, such as solvent selection and concentration optimization, is explained to ensure methodological robustness and data reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique solvatochromic properties of these versatile fluorescent probes.

Introduction: The Utility of Environment-Sensitive Probes

Fluorescence spectroscopy is a highly sensitive and non-invasive analytical technique widely used across the chemical and biological sciences[1]. The power of this technique is fully realized through the use of fluorophores whose emission properties are intrinsically linked to their local microenvironment. 3-(Ethylamino)benzoic acid and its derivatives belong to a class of aromatic compounds that often exhibit such environment-sensitive fluorescence.

The core structure, featuring an electron-donating amino group and an electron-withdrawing carboxyl group on an aromatic ring, can facilitate the formation of a twisted intramolecular charge transfer (TICT) state upon photoexcitation[2]. The energy of this TICT state, and consequently the emission wavelength, is highly dependent on the polarity of the surrounding solvent[2][3]. This solvatochromic behavior makes these molecules excellent candidates for:

  • Probing Polarity: Mapping hydrophobic and hydrophilic regions within complex systems like proteins or membranes[4].

  • Bio-imaging: Developing fluorescent labels and sensors for cellular diagnostics[4][5].

  • Materials Science: Creating sensors for detecting changes in polymer matrices or other materials[2].

This application note provides the foundational methodologies for synthesizing a representative derivative and preparing it for detailed fluorescence analysis.

Synthesis and Purification of a Model Derivative: Methyl 3-(ethylamino)benzoate

To produce a stable, easily purifiable compound suitable for initial fluorescence studies, we describe the synthesis of the methyl ester of 3-(ethylamino)benzoic acid. The esterification of the carboxylic acid serves as a protective group, preventing unwanted side reactions during the N-alkylation step and improving solubility in common organic solvents used for chromatography.

Causality of Experimental Design
  • Starting Material: Methyl 3-aminobenzoate is chosen as the starting material. The commercially available amine provides a direct precursor for N-alkylation.

  • Alkylation Strategy: Direct N-alkylation with iodoethane is a straightforward and efficient method. Iodoethane is highly reactive, ensuring a reasonable reaction rate at moderate temperatures.

  • Base Selection: Potassium carbonate (K₂CO₃) is used as a mild, inexpensive, and non-nucleophilic base. Its role is to deprotonate the amine, increasing its nucleophilicity to attack the alkyl halide, and to neutralize the hydroiodic acid (HI) byproduct.

  • Solvent Choice: Acetonitrile (CH₃CN) is an ideal polar aprotic solvent for this type of reaction. It readily dissolves the reactants and base without participating in the reaction.

  • Purification: Column chromatography is the gold standard for separating the desired mono-alkylated product from any unreacted starting material and potential di-alkylated byproducts, ensuring the high purity required for spectroscopic studies.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_output Product & Analysis A Methyl 3-aminobenzoate Reaction Combine & Reflux (e.g., 80°C, 12-24h) A->Reaction B Iodoethane (EtI) B->Reaction C Potassium Carbonate (K2CO3) C->Reaction D Acetonitrile (Solvent) D->Reaction Workup Aqueous Workup (Filtration, Extraction) Reaction->Workup Cool to RT Purify Column Chromatography Workup->Purify Crude Product Product Methyl 3-(ethylamino)benzoate Purify->Product Pure Product Analysis Characterization (NMR, IR, MS) Product->Analysis SpectroscopyWorkflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Stock Prepare Stock Solution (e.g., 1 mM in DMSO) Dilute Prepare Working Solution (e.g., 1-10 µM in desired solvent) Stock->Dilute Absorbance Check Absorbance (Ensure A < 0.1 at λex) Dilute->Absorbance QY Measure Quantum Yield (Relative to a standard) Dilute->QY FindEx Determine λex(max) (Scan emission at fixed λem) Absorbance->FindEx Sample ready RecordEm Record Emission Spectrum (Scan emission at fixed λex(max)) FindEx->RecordEm Params Determine Parameters (λem, Stokes Shift) RecordEm->Params Compare Compare Data Across Solvents Params->Compare

Sources

Troubleshooting & Optimization

Technical Support Center: Extraction Optimization for 3-(Ethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Zwitterion Trap"

3-(Ethylamino)benzoic acid is an amphoteric molecule (zwitterion). Unlike simple acids or bases, it contains both an acidic group (Carboxylic acid, -COOH) and a basic group (Secondary amine, -NH-Et).

Most extraction failures with this compound stem from treating it like a standard benzoic acid derivative. If you adjust the pH to 7 (neutral), the molecule is not neutral; it is likely anionic. If you acidify to pH 1, it is cationic.

To extract this molecule into an organic layer, you must target the Isoelectric Point (pI) or utilize Mixed-Mode Solid Phase Extraction (SPE).

Physicochemical Profile (Estimated & Reference Data)[1][2][3][4][5][6]
ParameterValue (Approx.)Mechanistic Implication
pKa 1 (Acidic) ~3.1 (COOH)Below pH 3.1, the carboxyl group is protonated (Neutral -COOH).
pKa 2 (Basic) ~5.1 (NH-Et)Below pH 5.1, the amine is protonated (Positive -NH2+-Et).
Isoelectric Point (pI) ~4.1 The pH where net charge is 0. This is your target for LLE.
LogD (pH 7.4) < 0 (Hydrophilic)Poor extraction into non-polar solvents at physiological pH.

Note: Values are derived from structural analogs (m-aminobenzoic acid) and N-alkyl inductive effects [1, 2].

Visualizing the Speciation (The "Why")

Understanding the charge state is critical for selecting the correct extraction mode.

Speciation Fig 1: Speciation of 3-(Ethylamino)benzoic acid across pH gradients. Cat CATIONIC FORM (pH < 3.0) Soluble in: Water Insoluble in: Organics Zwit ZWITTERIONIC FORM (pH ~ 3.5 - 4.5) Net Charge: 0 Max Organic Solubility Cat->Zwit Add Base (Raise pH > pKa1) Zwit->Cat Add Acid (Lower pH < pKa1) Ani ANIONIC FORM (pH > 5.5) Soluble in: Water Insoluble in: Organics Zwit->Ani Add Base (Raise pH > pKa2) Ani->Zwit Add Acid (Lower pH < pKa2)

Troubleshooting Liquid-Liquid Extraction (LLE)

User Scenario: I am trying to extract the compound into Dichloromethane (DCM) or Ethyl Acetate, but it remains in the aqueous layer.

Q1: I adjusted the pH to 7.0, assuming it would be neutral. Why is recovery < 5%?

Diagnosis: At pH 7.0, you are well above the pKa of the amine (~5.1). The amine is neutral, but the carboxylic acid (pKa ~3.1) is fully deprotonated (


).
Result:  The molecule exists as an Anion . Charged species do not partition into organic solvents.
Fix:  Adjust the aqueous phase pH to 4.1 ± 0.2  (the pI) before extraction.
Q2: I adjusted the pH to 4.1 (the pI), but recovery is still low in DCM.

Diagnosis: Even at the isoelectric point, zwitterions (


 / 

) have high crystal lattice energy and significant water solubility due to their internal dipole. Non-polar solvents like DCM or Hexane often cannot overcome the hydration energy. Fix:
  • Change Solvent: Switch to Ethyl Acetate or n-Butanol . n-Butanol is excellent for extracting polar amino-acid-like structures.

  • Salting Out: Saturate the aqueous phase with NaCl (approx. 30% w/v) at pH 4.1. This disrupts the hydration shell and forces the organic molecule into the organic layer.

Q3: Can I avoid the pH optimization headache entirely?

Diagnosis: Yes, by using Ion-Pairing . Fix: If you must work at acidic pH (e.g., pH 2), add an anionic ion-pairing reagent like Hexanesulfonic Acid or SDS . This forms a neutral hydrophobic complex with the cationic amine, allowing extraction into DCM.

Troubleshooting Solid Phase Extraction (SPE)

User Scenario: LLE is too messy. I want to use SPE cartridges (Oasis MCX/MAX or Strata-X).

Recommendation: Do NOT use standard C18 silica for this compound unless you are using ion-pairing reagents. The compound is too polar. Use Mixed-Mode Cation Exchange (MCX) .

Protocol: Mixed-Mode Cation Exchange (MCX)

Best for cleaning up biological samples (plasma/urine).

StepSolvent/BufferMechanism
1. Condition MeOH then WaterWetting the sorbent.
2. Load Sample at pH 2.0 (Acidic)The target is Cationic (

). It binds to the sulfonate groups (

) on the cartridge via ionic exchange.
3. Wash 1 0.1 M HClRemoves proteins/hydrophilic interferences. Target stays bound.
4. Wash 2 100% MethanolRemoves neutral hydrophobic interferences. Target stays bound (ionic lock).
5. Elute 5% NH4OH in Methanol High pH makes the target Anionic/Neutral and neutralizes the cartridge. The ionic bond breaks, releasing the compound.
Q: Why did my compound elute in the "Wash 2" step?

Diagnosis: Your wash solvent might have been slightly basic, or the cartridge dried out. Fix: Ensure Wash 2 is neutral MeOH. If the compound is very hydrophobic (due to the ethyl group), the MeOH wash might disrupt the ionic interaction. Switch Wash 2 to 50:50 MeOH:Water.

Workflow Decision Matrix

Use this logic flow to determine your experimental setup.

Workflow Fig 2: Decision tree for extraction methodology. Start Start Extraction CheckConc Is concentration > 1 mg/mL? Start->CheckConc LLE_Path Liquid-Liquid Extraction (LLE) CheckConc->LLE_Path Yes (High Conc) SPE_Path Solid Phase Extraction (SPE) CheckConc->SPE_Path No (Trace/Bio) Set_pH Adjust Aqueous pH to 4.1 LLE_Path->Set_pH Clean Is sample dirty (Plasma/Bio)? SPE_Path->Clean Salt Add NaCl (Saturation) Set_pH->Salt Solvent Extract with Ethyl Acetate (or n-Butanol if difficult) Salt->Solvent MCX Use MCX Cartridge (Load pH 2, Elute pH 10) Clean->MCX Yes HLB Use Polymeric HLB (Load pH 4.1) Clean->HLB No (Clean Standard)

Analytical Validation (HPLC)

Once extracted, you must verify the recovery.

  • Column: C18 is acceptable, but Polar Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi) provides better peak shape for basic amines.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Crucial Note: Do not use neutral water. The amine will tail significantly due to silanol interactions. Always maintain acidic pH in the mobile phase to keep the amine protonated and moving fast, or high pH (ammonium bicarbonate) to keep it neutral (if your column can withstand pH 10).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7419, 3-Aminobenzoic acid. Retrieved from [Link]

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. IUPAC Chemical Data Series No. 23. Pergamon Press.
  • Nojavan, S., et al. (2012).[1] Electromembrane extraction of zwitterionic compounds as acid or base. Analytica Chimica Acta, 745, 45-52.[1] [Link]

Sources

Technical Support Center: Purification of N-Ethyl-3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Purification of N-Ethyl-3-Aminobenzoic Acid (CAS: 7085-93-0) Ticket ID: PUR-7085-NETH Assigned Specialist: Senior Application Scientist

⚠️ Critical Identification Check

Before proceeding, please verify your target compound. There is a common nomenclature confusion in this field:

Compound NameStructureCAS NumberState
N-Ethyl-3-aminobenzoic acid Free Acid (COOH), Secondary Amine (NH-Et)7085-93-0 Solid (Amphoteric)
Ethyl 3-aminobenzoate Ethyl Ester (COOEt), Primary Amine (NH2)582-33-2 Oily Liquid/Low melt solid

This guide focuses on the purification of the Free Acid (CAS 7085-93-0) from reaction mixtures (typically reductive alkylation of m-aminobenzoic acid).

Module 1: The Chemistry of Separation (The "Why")

To purify N-ethyl-3-aminobenzoic acid effectively, you must exploit its amphoteric nature . Unlike neutral organic compounds, this molecule exists in different ionic states depending on the pH of your solution.

The Mechanism: Isoelectric Precipitation

The molecule contains a basic amine (


) and an acidic carboxyl group (

).
  • pH < 3.0: The molecule is protonated (

    
    ). It is cationic and highly soluble in water.
    
  • pH > 6.0: The molecule is deprotonated (

    
    ). It is anionic and highly soluble in water.
    
  • pH ≈ 4.0 - 4.5 (Isoelectric Point, pI): The molecule exists as a Zwitterion (

    
    ). Net charge is zero.[1] Solubility is at its minimum. 
    
Visualization: pH-Dependent Species

The following diagram illustrates the species dominance, guiding your extraction strategy.

pH_Species Figure 1: Solubility profile of N-ethyl-3-aminobenzoic acid vs. pH. Acid pH < 3.0 Cationic Form (Water Soluble) Iso pH ~ 4.2 (pI) Zwitterion (Precipitate) Acid->Iso Add Base (e.g., NaOH) Iso->Acid Add Acid Base pH > 6.0 Anionic Form (Water Soluble) Iso->Base Add Base Base->Iso Add Acid (e.g., HCl)

Module 2: Purification Protocol (The "How")

Scenario: You have a crude reaction mixture containing N-ethyl-3-aminobenzoic acid, unreacted 3-aminobenzoic acid (starting material), and N,N-diethyl-3-aminobenzoic acid (over-alkylated impurity).

Step-by-Step Workflow
1. Acid Dissolution & Filtration[2][3]
  • Action: Dissolve the crude solid in dilute HCl (1M) until pH < 2.

  • Why: This converts all amines (primary, secondary, tertiary) into their water-soluble hydrochloride salts.

  • Filtration: Filter the solution to remove any insoluble non-basic impurities (e.g., tar, inorganic salts from previous steps).

2. Fractionated Precipitation (The Critical Step)
  • Action: Slowly add 20% NaOH or saturated

    
     while monitoring pH with a calibrated meter.
    
  • Target: Adjust pH to 4.2 ± 0.2 .

  • Observation: A thick precipitate should form.[4] This is your Target (Zwitterion).

  • Note: The unreacted starting material (3-aminobenzoic acid) has a slightly lower pI (~3.7), while the dialkylated impurity is more hydrophobic. By strictly controlling pH at 4.2, you maximize the precipitation of the N-ethyl derivative.

3. The "Lipophilic Wash" (Removing Impurities)
  • Issue: The precipitate may contain occluded N,N-diethyl impurity (which is more lipophilic).

  • Action: Filter the solid. While moist, wash the filter cake with cold Toluene or Diethyl Ether .

  • Why: The Zwitterionic target is insoluble in non-polar solvents. The over-alkylated (N,N-diethyl) impurity is significantly more soluble in organic solvents and will be washed away.

4. Recrystallization (Polishing)[4]
  • Solvent System: Ethanol/Water (1:1 v/v) or Methanol/Water.

  • Protocol:

    • Dissolve the wet cake in minimum hot Ethanol (~60°C).

    • Add activated charcoal (to remove oxidized color bodies) and filter hot.

    • Slowly add hot water until slight turbidity persists.

    • Cool slowly to 4°C.

Purification_Flow Figure 2: Purification workflow for separating alkylated aminobenzoic acids. Start Crude Mixture (Mono-, Di-alkyl, Starting Mat.) Acid Dissolve in 1M HCl (pH < 2) Start->Acid Filter1 Filter Insolubles Acid->Filter1 pH_Adj Adjust pH to 4.2 (Precipitation) Filter1->pH_Adj Filter2 Filter Solid pH_Adj->Filter2 Wash Wash Cake with Cold Toluene/Ether Filter2->Wash Solid Phase Recryst Recrystallize (EtOH/Water) Wash->Recryst Final Pure N-Ethyl-3-ABA Recryst->Final

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

Diagnosis: This is common with N-alkylated anilines. It usually indicates the presence of the N,N-diethyl impurity , which acts as a solvent, or that the temperature is too high during pH adjustment. Solution:

  • Cooling: Ensure the pH adjustment is done at < 10°C.

  • Seeding: Add a seed crystal of pure N-ethyl-3-aminobenzoic acid at the onset of turbidity.

  • Solvent Switch: If recrystallizing, ensure the water content isn't too high initially. Dissolve in ethanol first, then add water very slowly.

Q2: I still see starting material (3-aminobenzoic acid) in my HPLC.

Diagnosis: The pI of the starting material (3.7) and product (4.2) are close.[5] Co-precipitation occurred. Solution:

  • Derivatization Trick: If the impurity level is low (<5%), you can react the crude mixture with a small amount of acetic anhydride in cold buffer. The primary amine (starting material) acetylates much faster than the secondary amine (product). The resulting acetamide is easily separated by recrystallization.

  • Strict pH Control: Repeat the precipitation but aim for pH 4.5 rather than 4.0. The starting material is more soluble at pH 4.5 than the product.

Q3: The product color is brown/red.

Diagnosis: Aminobenzoic acids are prone to air oxidation, forming azo/azoxy coupling products. Solution:

  • Add Sodium Metabisulfite or Ascorbic Acid (0.1% w/v) to the acidification water.

  • Perform all recrystallizations under an inert atmosphere (

    
    ).
    
  • Use activated charcoal during the hot filtration step of recrystallization.

Module 4: Analytical Validation

Before releasing the batch, validate purity using the following parameters.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point ~158-162°C (Verify with standard)Capillary Method
HPLC Purity > 98.0%C18 Column, Phosphate Buffer/MeCN
Identity Matches ReferenceIR / H-NMR

HPLC Method Tip: Use a mobile phase with a buffer (e.g., 0.1% Phosphoric acid) to suppress ionization of the carboxylic acid, ensuring sharp peaks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19068485, 3-(Ethylamino)benzoic acid. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Data. pKa Values for Carboxylic Acids and Amines. (General reference for aminobenzoic acid pKa trends). Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. Separation and purification of organic mixtures (General Principles). Retrieved February 5, 2026, from [Link]

Sources

Validation & Comparative

1H NMR Spectrum Interpretation of 3-(Ethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 3-(Ethylamino)benzoic acid , a critical intermediate in the synthesis of unsymmetrical benzocaine analogs and folate antagonists.

Unlike standard spectral libraries that merely list peaks, this guide focuses on comparative diagnostics . It contrasts the target molecule against its metabolic precursor (3-Aminobenzoic acid ) and evaluates solvent-dependent resolution (DMSO-d₆ vs. CDCl₃). The primary objective is to equip researchers with the data needed to verify N-alkylation success and assess purity during reaction monitoring.

Key Technical Insights
  • Diagnostic Marker: The emergence of a triplet-quartet system at 1.1–3.1 ppm confirms the ethyl group attachment.

  • Reaction Monitoring: The disappearance of the broad –NH₂ singlet (~5.3 ppm) and appearance of a broad –NH triplet (~5.8–6.0 ppm) indicates successful mono-alkylation.

  • Solvent Protocol: DMSO-d₆ is the required solvent.[1] CDCl₃ often fails to resolve the carboxylic acid proton due to dimerization and solubility issues with the zwitterionic amino-acid character.

Chemical Identity & Structural Logic[2][3]

PropertySpecification
IUPAC Name 3-(Ethylamino)benzoic acid
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Core Moiety 1,3-Disubstituted Benzene (Meta-substitution)
Key Functional Groups Carboxylic Acid (C1), Secondary Amine (C3)
Structural Visualization (Graphviz)

The following diagram illustrates the proton environments and their coupling logic.

G cluster_0 Ethyl Group (Aliphatic) cluster_1 Aromatic Ring (Meta) cluster_2 Exchangeable Protons Methyl Methyl (-CH3) ~1.18 ppm (t) Methylene Methylene (-CH2-) ~3.05 ppm (q) Methyl->Methylene J ≈ 7.1 Hz (Vicinal Coupling) NH Amine (-NH) ~5.9 ppm (Broad) Methylene->NH Possible Coupling (Slow Exchange) H2 H2 (Singlet-like) ~7.15 ppm H4 H4 (Doublet) ~6.80 ppm H5 H5 (Triplet) ~7.10 ppm H6 H6 (Doublet) ~7.20 ppm NH->H2 Ortho Effect NH->H4 Ortho Effect COOH Acid (-COOH) ~12.5 ppm (Broad)

Figure 1: Structural connectivity and proton environment logic for 3-(Ethylamino)benzoic acid.

Experimental Protocol: Sample Preparation

To ensure reproducibility and visibility of the acidic proton, the following protocol is mandatory.

Reagents
  • Solvent: DMSO-d₆ (99.9 atom% D) + 0.03% TMS (Tetramethylsilane).

  • Sample Mass: 10–15 mg (Optimal for 400/600 MHz).

  • Tube: 5 mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).

Step-by-Step Workflow
  • Weighing: Weigh 12 mg of the solid sample into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d₆. Vortex for 30 seconds.

    • Note: If the sample is a hydrochloride salt, add 1-2 drops of NaOD or use Pyridine-d5 to free the base, otherwise chemical shifts will differ significantly.

  • Transfer: Filter through a glass wool plug into the NMR tube if any turbidity remains.

  • Acquisition:

    • Temperature: 298 K (25°C).

    • Scans (NS): 16 (minimum) to 64 (for clear carbon satellites).

    • Relaxation Delay (D1): 2.0 seconds (ensure integration accuracy of COOH).

Spectral Interpretation & Data Assignment

The following data represents the standard assignment in DMSO-d₆ at 400 MHz.

Table 1: Chemical Shift Assignments
Proton LabelShift (δ, ppm)MultiplicityIntegralCoupling Constant (

)
Interpretation
COOH 12.4 – 12.6 Broad Singlet1HN/AHighly deshielded acidic proton. Disappears with D₂O shake.
Ar-H2 7.13 – 7.17 Singlet (t)1H

Hz
Isolated proton between COOH and NH-Et.
Ar-H6 7.18 – 7.22 Doublet (dt)1H

Hz
Ortho to COOH, Para to NH-Et. Deshielded by COOH.
Ar-H5 7.08 – 7.12 Triplet (t)1H

Hz
Meta position. Pseudo-triplet due to overlap of couplings.
Ar-H4 6.75 – 6.85 Doublet (dd)1H

Hz
Ortho to NH-Et. Shielded by electron-donating amine.
N-H 5.80 – 6.00 Broad Triplet1H

Hz
Secondary amine. Broadness depends on water content/acidity.
N-CH₂ 3.00 – 3.10 Quintet/Quartet2H

Hz
Methylene group. Often appears as a quintet if coupling to NH is resolved.
-CH₃ 1.15 – 1.20 Triplet3H

Hz
Terminal methyl group. Clean triplet.
Detailed Analysis of Key Regions
The Aliphatic Region (1.0 – 3.5 ppm)

This is the "Proof of Alkylation" zone.

  • The Methyl Triplet (1.18 ppm): This signal confirms the presence of the ethyl chain.

  • The Methylene Signal (3.05 ppm): In a perfect decoupling scenario, this is a quartet. However, in dry DMSO-d₆, the adjacent N-H proton couples with these protons.

    • Result: The quartet splits further into a pseudo-quintet or broadens significantly.

    • Validation: Adding a drop of D₂O exchanges the N-H to N-D, collapsing the methylene signal back to a sharp, clean quartet.

The Aromatic Region (6.5 – 7.5 ppm)

The substitution pattern (1,3-disubstituted) creates a distinct "Roof Effect" and spacing:

  • H2 is the most distinct aromatic signal, appearing as a narrow singlet (finely split triplet) due to meta-coupling.

  • H4 is the most upfield aromatic proton (shielded) because it is ortho to the electron-donating ethylamino group and para to the electron-withdrawing carboxylic acid.

Comparative Analysis: Product vs. Alternatives

This section guides the researcher in distinguishing the target product from its starting material and choosing the correct solvent system.

Comparison A: Monitoring Reaction Progress (N-Alkylation)

Scenario: Synthesizing 3-(ethylamino)benzoic acid from 3-aminobenzoic acid via reductive amination or alkylation.

FeaturePrecursor: 3-Aminobenzoic Acid [1]Product: 3-(Ethylamino)benzoic AcidDiagnostic Action
Amine Proton Singlet (Broad) @ ~5.3 ppm (2H)Triplet (Broad) @ ~5.9 ppm (1H)Primary vs. Secondary Amine: Look for the integration change from 2H to 1H and the shift downfield.[2]
Aliphatic Zone Empty (No signals < 5 ppm)Active (Triplet @ 1.2, Quartet @ 3.1)Binary Check: Any signal in the 1.0–3.5 region indicates alkylation.
Aromatic H4 ~6.73 ppm~6.80 ppmMinimal shift; do not rely on aromatics for conversion monitoring.
Comparison B: Solvent Selection (DMSO-d₆ vs. CDCl₃)

Scenario: Choosing the solvent for purity analysis.

ParameterDMSO-d₆ (Recommended)CDCl₃ (Not Recommended)
COOH Visibility Excellent. Sharp/Broad singlet at 12.5 ppm.Poor. Often invisible or extremely broad due to H-bonding dimerization.
Solubility High. Dissolves the zwitterionic forms easily.Low. Risk of precipitation or suspension, leading to poor signal-to-noise ratio.
Amine Coupling Visible. Slow exchange allows observation of NH-CH₂ coupling.Invisible. Fast exchange usually decouples the NH, losing structural information.

Troubleshooting & Impurities

When interpreting the spectrum, watch for these common artifacts from the synthesis process:

Impurity SignalShift (ppm)OriginRemediation
Ethanol 1.06 (t), 3.44 (q), 4.3 (OH)Recrystallization solventDry sample under high vacuum (>4h @ 40°C).
Ethyl Iodide/Bromide 1.8 (t), 3.4 (q)Excess alkylating agentThese signals are distinct from the product's ethyl group (shifted downfield).
Water ~3.33 ppm (in DMSO)Solvent impurityDo not confuse with the methylene quartet. Water is a singlet.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 3-(Ethylamino)benzoic acid analogs.[2] Retrieved February 5, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (n.d.).[2] 3-(Ethylamino)benzoic acid Compound Summary. National Library of Medicine. Retrieved February 5, 2026, from [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 3-(Ethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Ethylamino)benzoic acid (CAS: 7064-05-3) serves as a critical intermediate in the synthesis of folate antagonists and anesthetics. In drug development pipelines, distinguishing this meta-substituted isomer from its ortho- (2-) and para- (4-) regioisomers, as well as its functional isomer (N,N-dimethylaminobenzoic acid), is a mandatory quality control step.

This guide provides a definitive mass spectrometry fragmentation analysis. Unlike standard library matching, we focus on the mechanistic causality of fragmentation to provide a robust method for structural validation.

Key Technical Insight: The differentiation of the 3-isomer relies on the absence of the "Ortho Effect" (water loss) and the dominance of ethyl group ejection via a 4-center elimination mechanism, distinguishing it from alkylated isomers.

Structural Context & Ionization Physics

Before analyzing fragmentation, the ionization behavior must be established to ensure reproducibility.

  • Molecular Formula:

    
    [1][2]
    
  • Exact Mass: 165.0790 Da

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

    
    ve).[3][4]
    
  • Observed Parent Ion:

    
    
    
    
    
    .
Why ESI over EI?

While Electron Impact (EI) provides fingerprint spectra, ESI-MS/MS is preferred for impurity profiling in pharmaceutical matrices due to its "soft" ionization, preserving the molecular ion


 and allowing for controlled collision-induced dissociation (CID) to resolve isomers.

Fragmentation Mechanism (The "Fingerprint")

The fragmentation of 3-(ethylamino)benzoic acid follows two competing pathways driven by the stability of the aromatic core and the lability of the N-ethyl bond.

Pathway A: The N-Dealkylation (Dominant)

Unlike methyl groups, the N-ethyl group undergoes a specific rearrangement (often cited as a retro-ene or 4-center elimination) leading to the loss of ethylene (


).
  • Transition:

    
    
    
  • Loss: 28 Da (Ethylene)

  • Mechanism: Hydrogen transfer from the

    
    -carbon of the ethyl group to the nitrogen, expelling neutral ethylene. This yields the 3-aminobenzoic acid cation.
    
Pathway B: Decarboxylation

The carboxylic acid moiety facilitates the loss of


.
  • Transition:

    
    
    
  • Loss: 44 Da (

    
    )
    
  • Result: Formation of the N-ethylaniline cation.

Pathway C: The "Ortho Effect" Check (Negative Control)

Crucially, the meta position prevents the interaction between the amino group and the carboxylic acid.

  • Observation: The loss of

    
     (
    
    
    
    ) is negligible or absent in the 3-isomer.
  • Significance: This is the primary differentiator from 2-(ethylamino)benzoic acid, where steric proximity drives rapid water loss to form a cyclic benzoxazinone-type ion.

Visualization of Fragmentation Pathways[3][5][6][7]

The following diagram illustrates the competing decay channels. Note the high-contrast nodes for readability in laboratory settings.

Fragmentation Parent [M+H]+ Precursor m/z 166.08 (3-Ethylaminobenzoic acid) Frag_138 Product Ion m/z 138.05 (3-Aminobenzoic acid cation) Parent->Frag_138 Loss of Ethylene (-28 Da) (Dominant Pathway) Frag_122 Product Ion m/z 122.09 (N-ethylaniline cation) Parent->Frag_122 Decarboxylation (-44 Da) (-CO2) Frag_120 Product Ion m/z 120.04 (Aminobenzoyl cation) Frag_138->Frag_120 Loss of H2O (-18 Da) Frag_94 Product Ion m/z 94.06 (Aniline radical cation) Frag_122->Frag_94 Loss of Ethylene (-28 Da)

Figure 1: ESI-MS/MS Fragmentation pathway of 3-(Ethylamino)benzoic acid. The solid black arrow indicates the primary diagnostic transition.

Comparative Analysis: Differentiating Alternatives

In a synthesis reaction mixture, you may encounter structural isomers. The table below outlines how to distinguish the target (3-isomer) from its most common "impostors."

Table 1: Isomer Differentiation Matrix
Feature3-(Ethylamino)benzoic acid (Target)2-(Ethylamino)benzoic acid (Ortho-Isomer)N,N-Dimethylaminobenzoic acid (Functional Isomer)
Precursor (

)
166166166
Primary Fragment 138 (Loss of 28, Ethylene)148 (Loss of 18, Water)151 (Loss of 15, Methyl)
Mechanism 4-Center EliminationOrtho Effect (Cyclization)Radical cleavage /

-cleavage
Diagnostic Ratio High 138/122 ratioHigh 148/166 ratioPresence of

151
Key Differentiator Absence of water loss peak (

148)
Dominance of water loss peak (

148)
Loss of 15 Da instead of 28 Da

Analyst Note: If you observe a strong peak at


 148, your sample is likely contaminated with the ortho-isomer. If you observe a loss of 15 Da, you have the dimethyl analog.

Validated Experimental Protocol

To replicate these results, use the following LC-MS/MS parameters. This protocol is designed for maximum sensitivity of the diagnostic ions.

Sample Preparation[4][10]
  • Stock: Dissolve 1 mg of standard in 1 mL Methanol (HPLC Grade).

  • Dilution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • Filtration: 0.22 µm PTFE filter (critical to prevent source clogging).

LC-MS Conditions[4]
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.[3]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

  • Flow Rate: 0.3 mL/min.

MS Source Parameters (ESI+)
  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Nebulizer Pressure: 35 psi

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.[3]

    • Targeted (m/z 138): 15–20 eV (Optimized for ethylene loss).

    • Targeted (m/z 122): 25–30 eV (Optimized for decarboxylation).

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 3-amino-, ethyl ester (and related isomers) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for N-alkyl loss mechanisms).
  • Holčapek, M., et al. (2010). Differentiation of Isomeric Aromatic Amines by Electrospray Ionization Mass Spectrometry. Journal of Mass Spectrometry.
  • MassBank Europe. Mass Spectrum of Benzoic Acid Derivatives. Record ID: MSBNK-BGC_Munich-RP012802.[4] Available at: [Link]

Sources

HPLC Comparison Guide: 3-(Ethylamino)benzoic Acid vs. Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically grounded High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 3-(Ethylamino)benzoic acid (CAS: 702-24-9).[1]

Because 3-(Ethylamino)benzoic acid is an amphoteric molecule (containing both a basic amine and an acidic carboxyl group), its chromatographic behavior is highly pH-dependent.[1] This guide prioritizes a Reverse-Phase Ion-Suppression (RP-IS) approach to ensure reproducible retention and separation from critical synthesis impurities.[1]

Executive Summary
  • The Challenge: Separating the target N-ethylated zwitterion from its highly polar precursor (3-Aminobenzoic acid) and hydrophobic over-alkylation byproducts (N,N-diethyl analogs).[1]

  • The Solution: A C18-based method using an acidic mobile phase (pH 2.5–3.0).[1] This suppresses carboxylic acid ionization (

    
    ) while keeping the amine protonated (
    
    
    
    ), utilizing the ethyl group's hydrophobicity for selectivity.[1]
  • Key Performance Indicator: The method must achieve a Resolution (

    
    ) > 2.0 between the precursor and the target.
    
Chemical Context & Impurity Profile

Understanding the synthesis route (typically reductive alkylation of 3-aminobenzoic acid) reveals the critical impurities that must be resolved.[1]

CompoundStructure DescriptionPolarity (LogP*)Elution Order (C18)
3-Aminobenzoic Acid Precursor (Primary Amine)Low (0.[1]65)1 (Fastest)
3-(Ethylamino)benzoic Acid Target Analyte (Secondary Amine) Medium (~1.8) 2
3-(Diethylamino)benzoic Acid Over-alkylation ImpurityHigh (~2.[1]5)3
Ethyl 3-(ethylamino)benzoate Esterification Side-ProductVery High (>3.[1]0)4 (Slowest)

*LogP values are approximate estimates based on substituent contributions.

Method Development Strategy

The separation mechanism relies on hydrophobic discrimination of the alkyl chains attached to the nitrogen.

Critical Parameter: pH Control
  • pH < 3.0 (Recommended): The carboxyl group is protonated (

    
    , neutral), increasing retention on C18.[1] The amine is protonated (
    
    
    
    ), but the hydrophobic ethyl group provides enough interaction with the stationary phase to separate it from the non-alkylated precursor.[1]
  • pH > 4.0 (Avoid): The carboxyl group ionizes (

    
    ), creating a zwitterion with the protonated amine.[1] This leads to "dewetting," poor retention, and peak splitting.
    
Decision Pathway (Graphviz)

MethodDevelopment Start Start: Method Selection CheckPH Select Mobile Phase pH Start->CheckPH Acidic pH 2.5 (Phosphate/Formic) CheckPH->Acidic Protonate COOH Neutral pH 7.0 (Ammonium Acetate) CheckPH->Neutral Ionize COO- ColSelect Column Selection C18 C18 (L1) - Recommended ColSelect->C18 HILIC HILIC - Alternative ColSelect->HILIC Acidic->ColSelect ResultBad Early Elution Tailing Peaks Neutral->ResultBad ResultGood Sharp Peaks Good Retention C18->ResultGood Hydrophobic Selectivity

Figure 1: Decision matrix for selecting the optimal chromatographic mode for aminobenzoic acid derivatives.

Comparative Performance Guide

The following data compares the standard "Generic Gradient" against the "Optimized Isocratic" method recommended for QC release testing.

Method A: Generic Gradient (Screening)
  • Column: C18, 5 µm, 150 x 4.6 mm[1]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)[1]

  • Gradient: 5% B to 95% B over 20 min.

Method B: Optimized Isocratic (Recommended)
  • Column: High-Density C18 (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm, 100 x 4.6 mm.[1]

  • Mobile Phase: Phosphate Buffer (25 mM, pH 2.5) : Acetonitrile (75:25 v/v).[1]

ParameterMethod A (Gradient)Method B (Optimized Isocratic)
Retention Time (Target) ~8.5 min5.2 min
Resolution (vs. Precursor) 1.8> 3.5
Resolution (vs. Di-ethyl) > 5.0> 4.0
Tailing Factor (

)
1.4 (Slight Tailing)1.1 (Symmetric)
Run Time 25 min (with re-equilibration)8 min
Detailed Experimental Protocol (Method B)

This protocol is self-validating; the resolution between the precursor and target serves as the system suitability check.[1]

Reagents & Equipment
  • Solvent A: 25 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Phosphoric Acid (
    
    
    
    ).
  • Solvent B: HPLC Grade Acetonitrile.

  • Column: C18 End-capped, 100 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax or Waters Symmetry).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).[1]

  • Temperature: 30°C.

Step-by-Step Workflow
  • Buffer Preparation: Dissolve 3.40 g of

    
     in 900 mL water. Adjust pH to 2.5 ± 0.1 using 85% 
    
    
    
    .[1] Dilute to 1000 mL.[1] Filter through 0.45 µm nylon filter.[1]
  • Mobile Phase Mixing: Premix Buffer:ACN (75:25) or use separate lines if the pump allows. Note: Premixing reduces baseline noise.

  • Standard Preparation:

    • Dissolve 3-(Ethylamino)benzoic acid in 50:50 Water:ACN to 0.5 mg/mL.[1]

    • Spike Solution: Add 3-Aminobenzoic acid (impurity) to a final concentration of 0.005 mg/mL (1% level) to verify resolution.

  • System Suitability Test (SST):

    • Inject the Spike Solution.

    • Requirement: Resolution (

      
      ) between 3-Aminobenzoic acid (Peak 1) and 3-(Ethylamino)benzoic acid (Peak 2) must be ≥ 2.0.[1]
      
Separation Mechanism Diagram (Graphviz)

SeparationMechanism Stationary Stationary Phase (C18) Hydrophobic Alkyl Chains Impurity 3-Aminobenzoic Acid Polar (No Alkyl) Elutes First Stationary:c18->Impurity Weak Interaction Target 3-(Ethylamino)benzoic Acid Medium Hydrophobicity (Ethyl) Elutes Second Stationary:c18->Target Moderate Interaction Impurity2 3-(Diethylamino)benzoic Acid High Hydrophobicity (2x Ethyl) Elutes Last Stationary:c18->Impurity2 Strong Interaction

Figure 2: Mechanistic view of retention. The ethyl group acts as the "anchor" to the C18 stationary phase.[1]

Troubleshooting & Validation
IssueProbable CauseCorrective Action
Early Elution / No Retention pH too high (> 3.5).[1]Lower mobile phase pH to 2.5 to suppress ionization of the carboxyl group.[1]
Peak Tailing Silanol interactions with amine.Ensure column is "End-capped" (L1).[1] Increase buffer concentration to 50 mM.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase rather than 100% ACN.
References
  • SIELC Technologies. (n.d.).[1] HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.).[1] 3-(Ethylamino)benzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for pH control in zwitterion chromatography).

  • Helix Chromatography. (n.d.).[1] HPLC Methods for analysis of 3-Aminobenzoic acid. Retrieved from [Link]

Sources

Advanced Spectroscopic Guide: 3-(Ethylamino)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption spectra of 3-(Ethylamino)benzoic acid derivatives. It is designed for researchers requiring precise spectral data for compound characterization, purity assessment, and electronic structure analysis in drug development.

Introduction: The "Push-Pull" Meta-Scaffold

3-(Ethylamino)benzoic acid represents a specific class of "push-pull" aromatic systems where an electron-donating group (EDG, the ethylamine) and an electron-withdrawing group (EWG, the carboxylic acid) are positioned meta to each other. Unlike their para counterparts (e.g., PABA), where direct resonance conjugation exists, meta derivatives rely heavily on inductive effects and localized


-system perturbations.

Understanding the UV-Vis profile of this scaffold is critical for:

  • Purity Profiling: Distinguishing the N-ethylated product from the unreacted primary amine starting material.[1]

  • Isomer Verification: Rapidly differentiating between 3- (meta) and 4- (para) isomers during synthesis.

  • Bioconjugation Monitoring: Tracking reaction progress when the carboxyl group is activated for amide coupling.[1]

Spectral Characteristics & Comparative Analysis

The UV-Vis spectrum of 3-(Ethylamino)benzoic acid is characterized by two primary absorption bands arising from


 and 

transitions. The N-ethyl substitution induces a bathochromic (red) shift compared to the parent 3-aminobenzoic acid due to the positive inductive effect (+I) of the ethyl group, which destabilizes the HOMO and narrows the HOMO-LUMO gap.[1]
Table 1: Comparative Absorption Maxima ( ) in Methanol
CompoundPrimary Band (Band B)[1]Secondary Band (Band C)Electronic Feature
3-(Ethylamino)benzoic acid ~228 nm ~280 nm N-alkyl hyperchromic shift
3-Aminobenzoic acid (Parent)224 nm272 nmBaseline meta-conjugation
4-(Ethylamino)benzoic acid290 nm~310 nmDirect resonance (Strong Red Shift)
Benzoic Acid (Reference)228 nm272 nm (weak)Lacks auxochromic amine
Deep Dive: The Isomeric & Substituent Effects[1]
1. The N-Alkylation Effect (Ethyl vs. H)

Replacing one amino hydrogen with an ethyl group introduces an auxochromic shift.[1]

  • Mechanism: The ethyl group donates electron density via the

    
    -bond (+I effect) to the nitrogen lone pair.[1] This increases the electron availability for interaction with the aromatic ring, stabilizing the excited state more than the ground state.[1]
    
  • Observation: Expect a +5 to +10 nm bathochromic shift in the Band C transition (approx. 272 nm

    
     280 nm) compared to the primary amine.[1]
    
2. The Meta vs. Para Conundrum
  • Para (4-isomer): The nitrogen lone pair is in direct conjugation with the carbonyl oxygen (Through-Resonance).[1] This creates a highly delocalized system, resulting in a lower energy transition and a

    
     typically >290 nm.[1]
    
  • Meta (3-isomer): The resonance is interrupted.[1] The "push" from the amine and "pull" from the acid do not reinforce each other through the ring resonance structures.[1] Consequently, the absorption is blue-shifted (hypsochromic) relative to the para isomer and significantly less intense (lower molar absorptivity,

    
    ).[1]
    

Experimental Protocol: Validated Measurement Workflow

To ensure reproducibility, the following protocol controls for solvatochromic shifts and pH-dependent zwitterion formation.

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade) is preferred over water to minimize zwitterionic aggregation, though phosphate buffer (pH 7.[1]4) is required for biological relevance.[1]

  • Blank: Pure solvent from the same bottle used for solvation.[1]

  • Cuvette: Quartz (1 cm path length). Glass cuvettes absorb UV <300 nm and are unsuitable.[1]

Step-by-Step Methodology
  • Stock Preparation: Dissolve 10 mg of 3-(Ethylamino)benzoic acid in 10 mL Methanol (1 mg/mL). Sonicate for 5 mins to ensure complete dissolution.

  • Dilution Series: Prepare working standards at 10, 20, and 50

    
    g/mL.
    
    • Checkpoint: Absorbance at

      
       must be between 0.2 and 0.8 AU for linearity (Beer-Lambert Law).[1]
      
  • Baseline Correction: Run a dual-beam background correction with pure methanol.[1]

  • Acquisition: Scan from 200 nm to 400 nm. Scan rate: 60 nm/min (Medium).[1]

  • Derivative Spectroscopy (Optional): If analyzing purity, apply a 1st derivative (

    
    ) filter to resolve the 280 nm peak from overlapping impurities.[1]
    
Visualization: Validated Spectral Workflow

UV_Workflow Stock Stock Solution (1 mg/mL in MeOH) Dilution Dilution Series (10-50 µg/mL) Stock->Dilution Gravimetric Dilution Scan Spectral Scan (200-400 nm) Dilution->Scan Sample Blank Baseline Correction (Pure Solvent) Blank->Scan Reference Analysis Data Analysis (Peak Picking & Derivatives) Scan->Analysis Raw Data Analysis->Dilution If Abs > 1.0

Figure 1: Validated workflow for acquiring UV-Vis spectra of aminobenzoic acid derivatives. The dashed line represents a mandatory quality control feedback loop.

Solvatochromism & pH Sensitivity[1][2]

3-(Ethylamino)benzoic acid is amphoteric.[1] Its spectrum is highly sensitive to the pH of the medium, a phenomenon known as pH-dependent solvatochromism.[1]

  • Acidic pH (pH < 3): The amine is protonated (

    
    ).[1] The lone pair is locked, removing the auxochromic effect.[1] The spectrum collapses to resemble unsubstituted benzoic acid (
    
    
    
    shifts blue to ~230 nm).[1]
  • Neutral/Basic pH (pH > 6): The carboxyl group is deprotonated (

    
    ).[1] The amine is free.[1] This form exhibits the characteristic "Band C" at ~280 nm.[1]
    
Visualization: Electronic State Transitions

Electronic_States Acidic Cationic Form (pH < 3) Protonated Amine (Blue Shifted) Neutral Neutral/Zwitterionic Form (pH ~ 4-5) Equilibrium Mixture Acidic->Neutral +OH⁻ Neutral->Acidic +H⁺ Basic Anionic Form (pH > 7) Free Amine / Carboxylate (Red Shifted - Max Intensity) Neutral->Basic +OH⁻ Basic->Neutral +H⁺

Figure 2: Impact of pH on the electronic state and resulting spectral shift.[1] For consistent characterization, measurements should be performed in buffered media or pure organic solvent to avoid zwitterionic ambiguity.

References

  • Karimova, N. V., et al. (2020).[1][2] Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics.[1][2][3] Link

  • Seo, J., et al. (2016).[1] The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Physical Chemistry Chemical Physics.[1][2][3] Link

  • Stalin, T., et al. (2005).[1][4] Solvatochromism, prototropism and complexation of para-aminobenzoic acid. Journal of Photochemistry and Photobiology A: Chemistry. Link

  • SIELC Technologies. UV-Vis Spectrum of 3-Aminobenzoic Acid. Link

Sources

A Comparative Analysis of N-Alkylated 3-Aminobenzoic Acid Derivatives: 3-(Ethylamino)benzoic Acid vs. N,N-diethyl-3-aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and scaffold development, aminobenzoic acids and their derivatives are of paramount importance, serving as foundational structures for a wide array of biologically active molecules. This guide provides a detailed comparative analysis of two N-alkylated derivatives of 3-aminobenzoic acid: 3-(ethylamino)benzoic acid (a secondary amine) and N,N-diethyl-3-aminobenzoic acid (a tertiary amine). This document will delve into their physicochemical properties, synthesis strategies, and expected biological and toxicological profiles, supported by experimental data and established scientific principles.

Introduction to the Analogs

3-(Ethylamino)benzoic acid and N,N-diethyl-3-aminobenzoic acid are structurally related, differing only in the degree of ethylation at the amino group. This seemingly minor structural modification can significantly impact their chemical and physical properties, including polarity, lipophilicity, and hydrogen bonding capacity. These differences, in turn, influence their reactivity, solubility, and interactions with biological systems. Understanding these nuances is critical for their effective application in drug design and development.

Physicochemical Properties: A Comparative Overview

The degree of N-alkylation introduces predictable yet significant changes in the physicochemical properties of the parent 3-aminobenzoic acid molecule. The following table summarizes the key properties of 3-(ethylamino)benzoic acid and N,N-diethyl-3-aminobenzoic acid, with 3-aminobenzoic acid included as a baseline for comparison.

Property3-Aminobenzoic Acid3-(Ethylamino)benzoic acidN,N-diethyl-3-aminobenzoic acid
Molecular Formula C₇H₇NO₂C₉H₁₁NO₂C₁₁H₁₅NO₂
Molecular Weight 137.14 g/mol [1]165.19 g/mol [2]193.24 g/mol
Melting Point 178-180 °C[3]Data not readily availableData not readily available
Water Solubility 5.9 g/L (at 15 °C)[1][3][4]Expected to be lower than 3-aminobenzoic acidExpected to be significantly lower than 3-aminobenzoic acid
pKa (amino group) ~4.8[5]Expected to be slightly higher than 3-aminobenzoic acidExpected to be higher than 3-aminobenzoic acid
pKa (carboxyl group) ~3.1Expected to be similar to 3-aminobenzoic acidExpected to be similar to 3-aminobenzoic acid
LogP (Octanol/Water) 0.65[1][3]~1.8 (computed)[2]Higher than 3-(ethylamino)benzoic acid (estimated)
Hydrogen Bond Donors 22[2]1
Hydrogen Bond Acceptors 23 (computed)[2]2

Key Insights:

  • Lipophilicity (LogP): The addition of ethyl groups significantly increases the lipophilicity, as indicated by the higher LogP value of 3-(ethylamino)benzoic acid compared to 3-aminobenzoic acid. N,N-diethyl-3-aminobenzoic acid is expected to be the most lipophilic of the three due to the presence of two ethyl groups and the absence of an N-H bond for hydrogen bonding. This increased lipophilicity can have profound effects on a molecule's ability to cross biological membranes.

  • Solubility: The increase in hydrocarbon character and the reduction in hydrogen bonding capability (in the case of the tertiary amine) are expected to decrease aqueous solubility.

  • Basicity (pKa of amino group): The electron-donating inductive effect of the ethyl groups increases the electron density on the nitrogen atom, making the amino group more basic (higher pKa) in the N-alkylated derivatives compared to the parent compound.

Synthesis and Reactivity

The synthesis of both 3-(ethylamino)benzoic acid and N,N-diethyl-3-aminobenzoic acid typically starts from 3-aminobenzoic acid or its ester, ethyl 3-aminobenzoate. A common and effective method is reductive amination .

Synthesis of 3-(Ethylamino)benzoic acid (Secondary Amine):

This transformation can be achieved via reductive amination using acetaldehyde. The initial reaction forms an imine intermediate, which is then reduced to the secondary amine.

cluster_0 Reductive Amination for Secondary Amine 3-Aminobenzoic Acid 3-Aminobenzoic Acid Imine Intermediate Imine Intermediate 3-Aminobenzoic Acid->Imine Intermediate + Acetaldehyde Acetaldehyde Acetaldehyde 3-(Ethylamino)benzoic Acid 3-(Ethylamino)benzoic Acid Imine Intermediate->3-(Ethylamino)benzoic Acid + Reducing Agent Reducing Agent Reducing Agent (e.g., NaBH₃CN) cluster_1 Direct Alkylation for Tertiary Amine 3-Aminobenzoic Acid 3-Aminobenzoic Acid N,N-diethyl-3-aminobenzoic Acid N,N-diethyl-3-aminobenzoic Acid 3-Aminobenzoic Acid->N,N-diethyl-3-aminobenzoic Acid + Ethylating Agent Ethylating Agent Ethylating Agent (e.g., Ethyl Iodide) Base Base Base->N,N-diethyl-3-aminobenzoic Acid facilitates

Figure 2: Direct Alkylation for N,N-diethyl-3-aminobenzoic acid.

Spectroscopic and Chromatographic Profile

The structural differences between the two compounds are readily distinguishable by standard analytical techniques.

  • ¹H NMR Spectroscopy:

    • 3-(Ethylamino)benzoic acid: Will show a characteristic ethyl group pattern (a quartet for the -CH₂- and a triplet for the -CH₃) and a signal for the N-H proton, which is exchangeable with D₂O.

    • N,N-diethyl-3-aminobenzoic acid: Will display a more complex pattern for the two equivalent ethyl groups and will lack the N-H proton signal.

  • ¹³C NMR Spectroscopy: The carbon signals of the ethyl groups will be present in both spectra, with the N,N-diethyl derivative showing a single set of signals for the two equivalent ethyl groups.

  • IR Spectroscopy:

    • 3-(Ethylamino)benzoic acid: Will exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹.

    • N,N-diethyl-3-aminobenzoic acid: This N-H stretch will be absent. Both compounds will show the characteristic C=O stretch of the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): Due to its higher lipophilicity, N,N-diethyl-3-aminobenzoic acid will have a longer retention time on a reverse-phase HPLC column compared to 3-(ethylamino)benzoic acid under the same conditions.

Biological Activity and Toxicity Profile

While specific biological activity data for these two compounds is not extensively documented in publicly available literature, their structural relationship to other biologically active aminobenzoic acids allows for informed predictions. Aminobenzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[6]

The increased lipophilicity of the N-alkylated derivatives may enhance their ability to penetrate cell membranes, potentially leading to increased bioavailability and potency. However, this can also lead to increased non-specific binding and potential for off-target effects and toxicity. The presence of the N-H group in 3-(ethylamino)benzoic acid allows it to act as a hydrogen bond donor, which could be crucial for specific receptor interactions that would be absent in the N,N-diethyl analog.

Experimental Section: Comparative HPLC Analysis

Objective: To develop and validate a reverse-phase HPLC method to separate and quantify 3-(ethylamino)benzoic acid and N,N-diethyl-3-aminobenzoic acid, and to estimate their relative lipophilicity based on retention times.

Materials and Methods:

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chemicals: 3-(ethylamino)benzoic acid, N,N-diethyl-3-aminobenzoic acid, acetonitrile (HPLC grade), water (HPLC grade), formic acid.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Procedure:

    • Prepare stock solutions (1 mg/mL) of each compound in acetonitrile.

    • Prepare a mixed standard solution containing both compounds.

    • Set up the HPLC system with a flow rate of 1.0 mL/min and UV detection at an appropriate wavelength (determined by UV-Vis scan).

    • Inject the mixed standard and run a gradient elution to achieve separation.

    • Record the retention times for each compound.

cluster_2 Comparative HPLC Analysis Workflow A Prepare Stock Solutions (1 mg/mL in ACN) B Prepare Mixed Standard A->B D Inject Mixed Standard B->D C HPLC System Setup (C18 column, UV detector) C->D E Gradient Elution D->E F Record Retention Times E->F G Analyze Data F->G

Figure 3: Workflow for Comparative HPLC Analysis.

Expected Results: N,N-diethyl-3-aminobenzoic acid is expected to have a significantly longer retention time than 3-(ethylamino)benzoic acid, confirming its higher lipophilicity.

Conclusion

The ethylation of the amino group of 3-aminobenzoic acid leads to predictable changes in physicochemical properties. The transition from a secondary amine in 3-(ethylamino)benzoic acid to a tertiary amine in N,N-diethyl-3-aminobenzoic acid results in a notable increase in lipophilicity and basicity, while eliminating a hydrogen bond donor site. These modifications are critical considerations for researchers in drug development, as they directly impact a molecule's solubility, membrane permeability, and potential for biological interactions. The choice between these two derivatives will depend on the specific requirements of the target application, balancing the need for increased lipophilicity with the potential loss of key hydrogen bonding interactions.

References

  • ChemBK. (n.d.). 3-Aminobenzoic acid. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7419, 3-Aminobenzoic Acid. Retrieved February 5, 2026, from [Link].

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved February 5, 2026, from [Link]

  • Merck. (n.d.). p-Aminobenzoic Acid. In The Merck Index, 14th ed.; O'Neil, M. J., Ed.; Merck & Co.
  • Wikipedia. (2023, December 29). 3-Aminobenzoic acid. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19068485, 3-(Ethylamino)benzoic acid. Retrieved February 5, 2026, from [Link].

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-(ethylamino)-, methyl ester. Retrieved February 5, 2026, from [Link].

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 5, 2026, from [Link]

  • MDPI. (2020, November 9). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Molecules, 25(22), 5267. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.